4-chloro-3-nitro-1,5-naphthyridine chemical structure and properties
This guide details the chemical structure, synthesis, and reactivity of 4-chloro-3-nitro-1,5-naphthyridine (CAS: 85967-19-7). It is designed for medicinal chemists and process scientists utilizing this scaffold as a high...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical structure, synthesis, and reactivity of 4-chloro-3-nitro-1,5-naphthyridine (CAS: 85967-19-7). It is designed for medicinal chemists and process scientists utilizing this scaffold as a high-value intermediate for kinase inhibitors and anti-infective agents.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
4-chloro-3-nitro-1,5-naphthyridine is a fused bicyclic heteroaromatic compound. Its reactivity is defined by the interplay between the electron-deficient 1,5-naphthyridine core and the electron-withdrawing nitro group, which activates the C4-chlorine towards nucleophilic displacement.
Property
Data
CAS Number
85967-19-7
IUPAC Name
4-chloro-3-nitro-1,5-naphthyridine
Molecular Formula
Molecular Weight
209.59 g/mol
Physical State
Solid (typically pale yellow to tan crystalline powder)
Solubility
Soluble in DMSO, DMF, chlorinated solvents (, ); sparingly soluble in water.[1]
The molecule features a 1,5-naphthyridine skeleton (a naphthalene analog with nitrogens at positions 1 and 5).
Electronic Environment: The N1 and N5 atoms exert a strong electron-withdrawing effect, making the ring system
-deficient.
Regiochemistry: The nitro group at C3 and the ring nitrogen at N5 cooperatively activate the C4-position . This makes the C-Cl bond exceptionally labile to nucleophilic aromatic substitution (
), significantly more so than in non-nitrated analogs.
Synthesis & Manufacturing Protocols
The synthesis typically proceeds via a linear sequence starting from 4-hydroxy-1,5-naphthyridine. The core challenge is the regioselective introduction of the nitro group followed by deformylative or deoxygenative chlorination.
Reaction Pathway Diagram
The following flow illustrates the critical steps from the hydroxy-precursor to the final chlorinated scaffold.
Figure 1: Synthetic pathway for 4-chloro-3-nitro-1,5-naphthyridine.
Detailed Experimental Protocols
Step 1: Nitration of 4-Hydroxy-1,5-naphthyridine
The hydroxyl group at C4 directs the incoming electrophile (
Dissolve 4-hydroxy-1,5-naphthyridine in concentrated
at 0°C.
Dropwise add fuming
while maintaining temperature <10°C to prevent over-nitration or decomposition.
Heat the mixture to 90–100°C for 1–2 hours. Monitor by TLC or LCMS.[3]
Work-up: Pour onto crushed ice. The product, 4-hydroxy-3-nitro-1,5-naphthyridine , typically precipitates as a yellow solid. Filter, wash with water, and dry.[4]
Mechanistic Note: The starting material may exist as the 4(1H)-pyridone tautomer. The reaction is effectively an electrophilic substitution on the pyridone ring.
Step 2: Chlorination (Deoxychlorination)
This step converts the hydroxyl (or oxo) group into a chloro leaving group.
The primary utility of 4-chloro-3-nitro-1,5-naphthyridine is as an electrophile in
reactions.
Mechanism: The nucleophile (amine, thiol, alkoxide) attacks C4, forming a Meisenheimer complex stabilized by the ortho-nitro group and the N5 nitrogen. Elimination of chloride restores aromaticity.
Conditions:
Amines: Reacts with primary/secondary amines in mild conditions (RT to 60°C) using a base (DIPEA,
) in aprotic solvents (THF, DMF, Acetonitrile).
Selectivity: The C4-Cl is significantly more reactive than other potential sites, allowing for clean mono-substitution.
Reduction & Cyclization
Following the displacement of the chlorine, the C3-nitro group can be reduced to an amine (using
, , or ).
Scaffold Utility: This generates a 3,4-diamino-1,5-naphthyridine motif, a precursor for tricyclic systems like imidazo[4,5-c][1,5]naphthyridines, which are potent scaffolds for:
PI3K/mTOR Inhibitors: Targeting cancer pathways.
Antibacterial Agents: Analogs of fluoroquinolones.
Safety & Handling (SDS Summary)
Hazard Classification:
Acute Toxicity: Harmful if swallowed (H302).
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).
Sensitization: Potential skin sensitizer due to high reactivity with proteins (haptenization).
Precautions:
Moisture Sensitivity: The C-Cl bond is hydrolytically unstable over time; store in a desiccator.
Energetic Potential: Nitro-compounds can be energetic. Avoid heating crude residues to dryness without testing thermal stability (DSC).
Quenching POCl3: Always quench
reactions by adding the reaction mixture to ice water, never water to the mixture, to prevent thermal runaway.
References
Synthesis of 1,5-Naphthyridines via Gould-Jacobs Reaction
BenchChem. (2025).[3] The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry. Retrieved from
General Chlorin
):
Wang, H., et al. (2012).[5] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and -Pyridines Using Equimolar POCl3. Molecules, 17(4), 4533-4544.[5] Retrieved from
Reactivity of 1,5-Naphthyridines
Lozano, V., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from
Nitration Methodologies
Asynt Application Note. Flow Nitration of Aromatic Rings. Retrieved from
Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary CAS 85967-19-7 , chemically identified as 4-Chloro-3-nitro-1,5-naphthyridine ,...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: In-depth Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
CAS 85967-19-7 , chemically identified as 4-Chloro-3-nitro-1,5-naphthyridine , is a high-value heterocyclic intermediate used primarily in the synthesis of "privileged structures" for drug discovery. Unlike simple reagents, this compound serves as a critical scaffold for generating libraries of 1,5-naphthyridine derivatives , which are increasingly prominent in kinase inhibition (specifically TGF-β type I receptor/ALK5) and antibacterial research (Topoisomerase II inhibition).
Crucial Note on Identity:
Researchers often confuse CAS numbers in this series.
CAS 85967-19-7: 4-Chloro-3-nitro-1,5-naphthyridine (Synthetic Intermediate).[1][2][3]
If you are seeking Triptonide (Natural Product): The CAS is 38647-11-9.
If you are seeking Triptolide: The CAS is 38748-32-2.
This guide focuses strictly on the physicochemical and synthetic utility of CAS 85967-19-7 .
Part 1: Physicochemical Identity[4]
The utility of 4-Chloro-3-nitro-1,5-naphthyridine lies in its high electrophilicity, driven by the electron-deficient naphthyridine ring and the strong electron-withdrawing nitro group.
Soluble in DMSO, DMF, DCM, EtOAc. Insoluble in Water.
Use polar aprotic solvents for reactions.
Melting Point
~102–105 °C (varies by purity)
Characterization standard.
Reactivity
High ( active at C-4)
Critical: Must be stored dry; moisture can hydrolyze C-Cl.
Storage
2–8°C, Inert Atmosphere (/Ar)
Prevents oxidative degradation and hydrolysis.
Part 2: Molecular Mechanism & Synthetic Utility
The "Mechanism of Action" for this compound is chemical rather than biological. It acts as an activated electrophile .
The Electronic Activation Principle
The 1,5-naphthyridine ring is electron-deficient (pi-deficient) due to the two nitrogen atoms. The addition of a nitro group (-NO2) at position 3 exerts a profound inductive (
) and mesomeric () effect. This makes the chlorine at position 4 exceptionally labile to Nucleophilic Aromatic Substitution ().
Outcome: Rapid generation of 4-amino-1,5-naphthyridine derivatives (bioactive cores).
Visualization: Reactivity & Pharmacophore Construction
Figure 1: The synthetic pathway transforming CAS 85967-19-7 into bioactive pharmacophores via Nucleophilic Aromatic Substitution (
).
Part 3: Applications in Drug Discovery[6]
Once modified, the 1,5-naphthyridine core derived from CAS 85967-19-7 serves specific pharmacological roles:
TGF-β Type I Receptor (ALK5) Inhibitors:
Derivatives where the C-4 chlorine is replaced by specific heteroaromatic amines (e.g., aminothiazoles) have shown nanomolar potency (IC50 = ~4–6 nM) against ALK5.
Mechanism: These derivatives bind to the ATP-binding pocket of the ALK5 kinase, preventing phosphorylation of Smad2/3 proteins and halting fibrosis/tumor progression.
Antibacterial Agents (Topoisomerase II):
Fused tricyclic derivatives synthesized from this core exhibit activity against Gram-positive and Gram-negative pathogens by stabilizing the DNA-enzyme cleavage complex.
Antiparasitic Activity:
Indeno[1,5]naphthyridines derived from this scaffold have demonstrated efficacy against Leishmania infantum with high selectivity indices.[5]
Part 4: Experimental Protocols
Protocol A: Standard Displacement (Self-Validating)
Objective: To replace the C-4 Chlorine with a primary amine (R-NH2) to create a library candidate.
Solvent: Dichloromethane (DCM) or DMF (if amine is polar)
Step-by-Step Workflow:
Preparation: Dissolve 1.0 eq of CAS 85967-19-7 in anhydrous DCM (0.1 M concentration). The solution should be yellow/tan.
Addition: Add 1.5 eq of
followed by dropwise addition of the amine (1.1 eq) at 0°C.
Why 0°C? The reaction is highly exothermic due to the strong activation. Controlling temperature prevents impurity formation (bis-addition or ring opening).
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Validation: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (
~0.6) should disappear; a more polar yellow/orange spot will appear.
Workup:
Dilute with DCM.
Wash with Water (
) to remove amine salts.
Wash with Brine (
).
Dry over
, filter, and concentrate.
Purification: Recrystallization from Ethanol or Flash Chromatography.
Protocol B: Storage & Stability Check
Objective: Ensure the integrity of the Chloro-Nitro core before use.
Visual Inspection: If the solid has turned dark brown or gummy, hydrolysis to the hydroxyl derivative (4-hydroxy-3-nitro-1,5-naphthyridine) may have occurred.
Turbid/Insoluble Residue: Indicates hydrolysis (the hydroxy-derivative is less soluble in DCM).
Part 5: Safety & Toxicology
Hazard Class: Irritant / Potential Sensitizer.
Nitroaromatics: Generally possess potential for mutagenicity (Ames positive). Handle with extreme care using gloves and a fume hood.
Reactivity: The C-Cl bond is labile; contact with skin moisture can generate HCl and the corresponding phenol, causing chemical burns.
Inhalation: Dust is highly irritating to the respiratory tract. Use N95 or P100 respiratory protection if handling powder.
References
Gellibert, F., et al. (2004).[7] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[7]
BenchChem Technical Guide. (2025). "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry."
(Cited for general scaffold reactivity context).
Méndez-Alvarez, D., et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(10).
The Therapeutic Potential of 3-Nitro-1,5-Naphthyridine Derivatives: A Technical Guide for Drug Discovery
Abstract The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous bioactive compounds.[1][2] The strategic introduction of a nitro group, a versatile and p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous bioactive compounds.[1][2] The strategic introduction of a nitro group, a versatile and potent pharmacophore, onto this scaffold presents a compelling, albeit underexplored, avenue for novel therapeutic development. The electron-withdrawing nature of the nitro group not only modulates the electronic properties of the heterocyclic system but also serves as a crucial synthetic handle for extensive derivatization.[2][3][4] This guide provides a comprehensive technical overview of the 3-nitro-1,5-naphthyridine class of molecules. We will elucidate established synthetic pathways, extrapolate potential therapeutic applications based on mechanistic insights from related compounds, and provide a detailed roadmap for the experimental validation of these molecules as anticancer and antimicrobial agents. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to catalyze further investigation into this promising chemical space.
Introduction: The 1,5-Naphthyridine Scaffold and the Strategic Role of the Nitro Group
Significance of the Naphthyridine Core
Naphthyridines, a family of six isomers of diazanaphthalene, are heterocyclic compounds that have garnered significant interest in pharmaceutical research.[2][5] Their rigid, planar structure is conducive to interactions with biological macromolecules, including enzymes and nucleic acids. This has led to the development of naphthyridine-based drugs with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][7][8][9][10][11] The 1,5-naphthyridine isomer, in particular, has been explored for its potential as a scaffold for topoisomerase inhibitors and receptor antagonists.[12][13][14]
The Nitro Group: A Versatile Modulator in Drug Design
The nitro group is a powerful functional group in medicinal chemistry. Its strong electron-withdrawing properties can significantly alter the reactivity of an aromatic ring, often activating it for nucleophilic aromatic substitution (SNAr) reactions.[3] This feature provides a gateway for introducing a diverse array of substituents to fine-tune a compound's biological activity and pharmacokinetic profile.
Furthermore, the nitro group itself can be a key pharmacophoric element. In hypoxic environments, such as those found in solid tumors or anaerobic microbial infections, the nitro group can undergo bioreduction by nitroreductase enzymes to form highly reactive cytotoxic species, a mechanism leveraged by several established drugs.[5] Alternatively, the nitro group can be readily reduced to an amino group, a critical building block for further chemical elaboration.[2]
Rationale for Focusing on the 3-Nitro-1,5-Naphthyridine Moiety
While various substituted naphthyridines have been extensively studied, the 3-nitro-1,5-naphthyridine core remains a relatively untapped area of research. The placement of a nitro group at the C-3 position is anticipated to influence the molecule's electronic distribution and reactivity in a unique way compared to other isomers. This guide posits that this specific scaffold holds significant, unexploited potential for developing novel therapeutics, particularly in oncology and infectious diseases.
Synthesis and Chemical Reactivity
Synthetic Pathways to the 3-Nitro-1,5-Naphthyridine Core
The synthesis of substituted 1,5-naphthyridines can be achieved through various classical methods, including the Skraup and Friedländer reactions.[1] However, for the specific introduction of a nitro group at the C-3 position, more targeted strategies are required. One documented approach involves the methylamination of 2-substituted-3-nitro-1,5-naphthyridine derivatives, which yields 4-methylamino-3-nitro-1,5-naphthyridine.[2][4] This suggests the pre-existence of a 3-nitrated 1,5-naphthyridine precursor.
A plausible general strategy involves the nitration of a suitable 1,5-naphthyridine precursor, followed by functional group interconversion to build the desired derivatives. The reactivity of the core allows for subsequent modifications, making it a versatile platform for creating a library of compounds for screening.
Key Reactions and Derivatization Potential
The 3-nitro-1,5-naphthyridine scaffold is primed for two primary avenues of chemical diversification:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the naphthyridine ring, particularly at the C-4 position, for substitution reactions with various nucleophiles (e.g., amines, thiols, alkoxides). This allows for the systematic exploration of the structure-activity relationship (SAR).[2][4]
Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine (-NH2). This amine serves as a versatile handle for a wide range of subsequent reactions, including amide bond formation, sulfonamide synthesis, and reductive amination, dramatically expanding the accessible chemical space.
Below is a conceptual workflow illustrating the synthetic and derivatization potential of the 3-nitro-1,5-naphthyridine core.
Caption: Conceptual workflow for the synthesis and derivatization of the 3-nitro-1,5-naphthyridine core.
Postulated Therapeutic Potential: An Evidence-Based Extrapolation
Given the limited direct biological data on 3-nitro-1,5-naphthyridine derivatives, their therapeutic potential can be logically inferred from the activities of structurally related compounds.
Anticancer Activity
Many fused heterocyclic compounds, including various naphthyridine derivatives, exert their anticancer effects by interfering with DNA replication and repair machinery.[9][10]
Hypothesis 1: Topoisomerase I Inhibition. The planar 1,5-naphthyridine ring system is a suitable pharmacophore for intercalation into DNA and inhibition of topoisomerase I (Top1).[1][14][15] Inhibition of Top1 leads to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
Hypothesis 2: Hypoxia-Activated Prodrug. The 3-nitro group could be selectively reduced in the hypoxic microenvironment of solid tumors. The resulting metabolites, such as nitroso or hydroxylamine species, are often highly reactive and can induce cellular damage and cell death.
Caption: Postulated anticancer mechanism via Topoisomerase I inhibition.
Antimicrobial Activity
The naphthyridine scaffold is famously the basis for nalidixic acid, the progenitor of the quinolone class of antibiotics that target bacterial DNA gyrase.[5][11]
Hypothesis: Dual-Action Mechanism. 3-Nitro-1,5-naphthyridine derivatives may possess a dual mechanism of antimicrobial action. The naphthyridine core could inhibit bacterial DNA gyrase (a type II topoisomerase), preventing DNA replication and repair.[16][17] Concurrently, the nitro group could be reduced by bacterial nitroreductases to generate cytotoxic radical species, a mechanism effective against both aerobic and anaerobic bacteria.[5]
Caption: Postulated antimicrobial mechanism via DNA Gyrase inhibition.
Proposed Experimental Validation: A Roadmap for Researchers
To systematically evaluate the therapeutic potential of novel 3-nitro-1,5-naphthyridine derivatives, a tiered screening approach is recommended.
Caption: A tiered workflow for experimental validation of new derivatives.
In Vitro Cytotoxicity Screening (Anticancer)
This protocol is designed to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).
Objective: To assess the antiproliferative activity of 3-nitro-1,5-naphthyridine derivatives against a panel of human cancer cell lines.
Materials:
Human cancer cell lines (e.g., K562-leukemia, HepG-2-hepatoma, A549-lung, SKOV3-ovarian).[1][15]
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Table 1: Template for Anticancer Cytotoxicity Data
Compound ID
K562 IC50 (µM)
HepG-2 IC50 (µM)
A549 IC50 (µM)
SKOV3 IC50 (µM)
Control (Doxorubicin)
Derivative 1
| Derivative 2 | | | | |
Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Objective: To determine the MIC of 3-nitro-1,5-naphthyridine derivatives against pathogenic bacterial strains.
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB directly in a 96-well plate.
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound), negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
Incubation: Incubate the plates at 37°C for 18-24 hours.
Data Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Table 2: Template for Antimicrobial Activity Data
Compound ID
S. aureus MIC (µg/mL)
B. subtilis MIC (µg/mL)
E. coli MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
Control (Ciprofloxacin)
Derivative 1
| Derivative 2 | | | | |
Mechanism of Action (MOA) Assays
For compounds identified as 'hits' in primary screening, the following assays can elucidate their mechanism of action.
Topoisomerase I DNA Relaxation Assay: This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase I. Inhibition is observed as a retention of the supercoiled DNA band on an agarose gel.[1]
Bacterial DNA Gyrase Inhibition Assay: This assay measures the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA. Active compounds prevent the formation of the supercoiled product, which can be visualized by agarose gel electrophoresis.[5][16]
Future Perspectives and Conclusion
The 3-nitro-1,5-naphthyridine scaffold represents a promising yet underexplored frontier in drug discovery. Its synthetic tractability and the versatile chemistry of the nitro group provide a robust platform for generating extensive chemical diversity. The logical extrapolation from related bioactive molecules strongly suggests potential for potent anticancer and antimicrobial activity.
Future work should focus on the synthesis of a focused library of derivatives to establish clear structure-activity relationships (SAR). For lead compounds that emerge from MOA studies, comprehensive pharmacokinetic profiling, including absorption, distribution, metabolism, excretion (ADME), and toxicity studies, will be crucial for their advancement into preclinical development.[18][19] By following the systematic roadmap outlined in this guide, researchers can effectively unlock the therapeutic potential of this novel class of compounds.
References
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]
Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). Scilit. Retrieved February 24, 2026, from [Link]
Antimicrobial activity of novel naphthyridine compounds. (2020). ResearchGate. Retrieved February 24, 2026, from [Link]
Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. (2020). IRJET. Retrieved February 24, 2026, from [Link]
Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2023). ResearchGate. Retrieved February 24, 2026, from [Link]
Antimicrobial Activity of Naphthyridine Derivatives. (2024). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. (2013). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]
Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2024). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). PubMed. Retrieved February 24, 2026, from [Link]
Antimicrobial Activity of Naphthyridine Derivatives. (2024). PubMed. Retrieved February 24, 2026, from [Link]
1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. (2009). Europe PMC. Retrieved February 24, 2026, from [Link]
Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Retrieved February 24, 2026, from [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. (2014). PubMed. Retrieved February 24, 2026, from [Link]
Fused 1,5-naphthyridines. (2020). Encyclopedia.pub. Retrieved February 24, 2026, from [Link]
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. (2004). PubMed. Retrieved February 24, 2026, from [Link]
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). MDPI. Retrieved February 24, 2026, from [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). MDPI. Retrieved February 24, 2026, from [Link]
Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. (n.d.). Bentham Science. Retrieved February 24, 2026, from [Link]
The 1,5-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Architectural Significance of 1,5-Naphthyridine The 1,5-naphthyridine scaffold, a heterocyclic aromatic compou...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of 1,5-Naphthyridine
The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar topography and the specific arrangement of its nitrogen atoms provide a unique three-dimensional framework for designing molecules that can interact with a diverse array of biological targets with high affinity and selectivity.[3] This guide offers a comprehensive exploration of the 1,5-naphthyridine core, from its fundamental synthesis to its broad-ranging therapeutic applications, providing field-proven insights and detailed experimental methodologies for researchers in drug discovery and development.[4] The great interest in these compounds is driven by their demonstrated efficacy in a multitude of disease areas, including cancer, infectious diseases, and neurodegenerative disorders.[5][6]
Core Synthetic Strategies: Building the 1,5-Naphthyridine Framework
The construction of the 1,5-naphthyridine ring system can be achieved through several established synthetic routes, each offering distinct advantages depending on the desired substitution patterns. The choice of a particular synthetic strategy is often dictated by the availability of starting materials and the desired complexity of the final molecule.
Classical Cyclization Reactions: The Foundation of 1,5-Naphthyridine Synthesis
Several classical named reactions remain cornerstones for the synthesis of the 1,5-naphthyridine core.
Skraup Synthesis: This method involves the reaction of a 3-aminopyridine derivative with glycerol, typically in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.[5][7] Modified Skraup syntheses have been developed to improve yields and accommodate a wider range of substrates.[7]
Gould-Jacobs Reaction: A key strategy for producing 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives, which are important precursors for various therapeutic agents.[1] This reaction involves the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[1]
Friedländer Annulation: This versatile reaction constructs the 1,5-naphthyridine ring by condensing a 3-amino-2-formylpyridine (or a related derivative) with a compound containing an activated methylene group.[7][8]
Modern Synthetic Approaches: Expanding Chemical Diversity
More contemporary methods have been developed to allow for more precise control over substitution and to access novel derivatives.
Cycloaddition Reactions: Diels-Alder reactions between aldimines derived from 3-aminopyridine and suitable dienophiles have been employed to construct the 1,5-naphthyridine scaffold.[5]
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in functionalizing pre-formed 1,5-naphthyridine rings, allowing for the introduction of a wide variety of substituents.[9][10]
Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
This protocol outlines a typical Gould-Jacobs reaction for the preparation of a key 1,5-naphthyridine intermediate.[1]
Materials:
3-Aminopyridine
Diethyl ethoxymethylenemalonate (DEEM)
Diphenyl ether
Ethanol
Sodium hydroxide
Hydrochloric acid
Procedure:
Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.
Cyclization: The intermediate from the previous step is added to the high-boiling solvent diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.[1]
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.
Purification: The crude product is washed with a suitable solvent, such as ethanol, to remove residual diphenyl ether.
Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product.[1]
Therapeutic Landscape: The Versatility of 1,5-Naphthyridine Derivatives
The 1,5-naphthyridine scaffold has been successfully exploited to develop a wide range of therapeutic agents, demonstrating its remarkable versatility.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
1,5-Naphthyridine derivatives have shown significant promise as anticancer agents, often acting through the inhibition of crucial enzymes involved in DNA replication and cell division.[11][12][13]
Topoisomerase Inhibition: Many 1,5-naphthyridine-based compounds exhibit potent inhibitory activity against topoisomerase I and II, enzymes that are essential for resolving DNA topological problems during replication, transcription, and repair.[1][8][11] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA damage and ultimately trigger apoptosis in cancer cells.[11][12][14]
Kinase Inhibition: The 1,5-naphthyridine scaffold has proven to be an effective template for the design of inhibitors of various protein kinases that are dysregulated in cancer.[3]
TGF-β Type I Receptor (ALK5) Inhibitors: Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5, a key kinase in the TGF-β signaling pathway, which is implicated in tumor growth and metastasis.[1][15]
Aurora Kinase Inhibitors: Substituted (1,5-naphthyridin-4-yl)ureas have been developed as inhibitors of Aurora kinases, which are critical regulators of mitosis.[10]
KRAS Oncoprotein Inhibitors: Recent research has identified 1,5-naphthyridine derivatives that act as inhibitors of GTPase KRAS mutants (G12D and G12C), which are major drivers in many cancers.[16]
Table 1: Anticancer Activity of Representative 1,5-Naphthyridine Derivatives
Antibacterial and Antifungal Applications: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The 1,5-naphthyridine scaffold has provided a promising starting point for the development of new antibacterial and antifungal drugs.[2][17]
Inhibition of Bacterial Cell Division: A key mechanism of antibacterial action for some 1,5-naphthyridine compounds is the inhibition of the FtsZ protein.[2][18] FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cytokinesis.[2] By disrupting FtsZ polymerization, these compounds prevent bacterial cell division, leading to cell death.[2][18]
Bacterial Topoisomerase Inhibition: Novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold have been developed.[19][20][21] These agents target bacterial DNA gyrase and topoisomerase IV at a site distinct from that of quinolones, making them effective against quinolone-resistant strains.[19][20]
Table 2: Antimicrobial Activity of Representative 1,5-Naphthyridine Derivatives
The therapeutic reach of 1,5-naphthyridines extends to the treatment of viral and parasitic infections.
Antiviral Activity: Derivatives of the 1,5-naphthyridine scaffold have been investigated for their activity against a range of viruses, including HIV, human cytomegalovirus (HCMV), herpes simplex virus (HSV), and hepatitis C virus (HCV).[5][22][23] Some compounds have shown potent activity in the nanomolar range.[22] While the exact mechanisms are varied, some have been shown to inhibit viral replication at different stages.[24][25]
Antiparasitic Activity: 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation, demonstrating in vivo efficacy in malaria models.[26]
Structure-Activity Relationships and Pharmacokinetic Considerations
The biological activity of 1,5-naphthyridine derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[1] For instance, in the development of kinase inhibitors, modifications at the 2, 4, and 8 positions of the 1,5-naphthyridine ring have been particularly effective in achieving high affinity for the ATP-binding site.[3]
While the 1,5-naphthyridine scaffold offers a robust framework for drug design, careful consideration must be given to the pharmacokinetic properties of its derivatives. Early ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to ensure that potent compounds also possess favorable drug-like properties.[1] Issues such as poor solubility and metabolic instability have been observed in some naphthyridine series, highlighting the importance of optimizing physicochemical properties during the lead optimization phase.[1][27] Studies have shown that some derivatives can exhibit high plasma protein binding, which may necessitate higher doses to achieve therapeutic concentrations.[27]
Visualizing Key Concepts
Core Synthetic Pathways to the 1,5-Naphthyridine Scaffold
Caption: Key synthetic routes to the 1,5-naphthyridine core.
Mechanism of Action: Inhibition of Bacterial Cell Division
Caption: Inhibition of FtsZ polymerization by 1,5-naphthyridine derivatives.
Conclusion and Future Directions
The 1,5-naphthyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics.[1] Future research in this area will likely focus on:
Expansion of Chemical Space: The synthesis and evaluation of a broader range of derivatives to establish more comprehensive structure-activity relationships.[1]
Mechanism of Action Studies: Deeper investigations into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.[1]
Pharmacokinetic Optimization: A concerted effort to improve the ADME properties of lead compounds to enhance their clinical potential.[1]
By leveraging the unique properties of the 1,5-naphthyridine scaffold, medicinal chemists are well-positioned to develop the next generation of innovative medicines to address a wide range of unmet medical needs.
References
Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3239. [Link]
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3498. [Link]
Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
ResearchGate. (2025). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. ResearchGate. [Link]
Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]
Anderson, M. O., et al. (2012). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 22(23), 7172-7175. [Link]
Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed. [Link]
Singh, S. B., et al. (2015). C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7). MedChemComm, 6(10), 1834-1839. [Link]
Singh, S. B., et al. (2015). C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7). RSC Publishing. [Link]
Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2407-2412. [Link]
Beta Pharma Inc. (2024). Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. BioWorld. [Link]
Bentham Science. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. [Link]
MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
Singh, S. B., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
Bentham Science Publishers. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science Publishers. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 1,5-Naphthyridine in Modern Pharmaceutical Synthesis. PharmaCompass. [Link]
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]
Bentham Science Publishers. (2017). Naphthyridines with Antiviral Activity - A Review. Bentham Science Publishers. [Link]
Taylor & Francis. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Xenobiotica, 44(4), 337-346. [Link]
Bédard, J., et al. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]
ASM Journals. (2000). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy. [Link]
Singh, I. P., et al. (2017). Naphthyridines with Antiviral Activity - A Review. Mini-Reviews in Medicinal Chemistry, 13(5), 430-438. [Link]
Technical Whitepaper: Solubility Profiling and Solvent Selection for 4-Chloro-3-nitro-1,5-naphthyridine
This guide is structured as an advanced technical whitepaper designed for process chemists and pharmaceutical researchers. It addresses the specific solubility characteristics of 4-chloro-3-nitro-1,5-naphthyridine , a cr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical whitepaper designed for process chemists and pharmaceutical researchers. It addresses the specific solubility characteristics of 4-chloro-3-nitro-1,5-naphthyridine , a critical intermediate in the synthesis of bioactive heterocyclic scaffolds.
Executive Summary
4-chloro-3-nitro-1,5-naphthyridine (CAS: 85967-19-7) is a functionalized bicyclic heterocycle utilized primarily as an electrophilic scaffold in nucleophilic aromatic substitution (
) reactions. Its solubility profile is governed by the interplay between the lipophilic chloro-substituent, the strongly electron-withdrawing nitro group, and the hydrogen-bond accepting capabilities of the 1,5-naphthyridine nitrogen atoms.
This guide provides a definitive solubility map for this compound, transitioning from theoretical prediction to empirical determination. It addresses the critical lack of public thermodynamic data for this specific derivative by establishing a self-validating protocol for solubility screening, essential for optimizing extraction, recrystallization, and reaction solvent selection.
The solubility of 4-chloro-3-nitro-1,5-naphthyridine is dictated by three competing structural vectors:
The Naphthyridine Core: A planar, aromatic,
-deficient system that promotes - stacking, often leading to high lattice energy and reduced solubility in non-polar alphatics.
The Nitro Group (
): Increases polarity and dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) but reducing solubility in non-polar hydrocarbons.
The Chloro Substituent (
): Provides a lipophilic handle, allowing moderate solubility in chlorinated solvents (DCM, ) and esters.
Predicted Solubility Heatmap
Based on Structure-Activity Relationship (SAR) analysis of analogous 4-chloro-3-nitropyridines and general naphthyridine derivatives, the following solubility profile is projected.
Solvent Class
Representative Solvents
Predicted Solubility
Process Application
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Reaction media (), Stock solutions
Chlorinated
Dichloromethane (DCM), Chloroform
Good (50–100 mg/mL)
Extraction, Chromatography load
Esters/Ketones
Ethyl Acetate, Acetone
Moderate (10–50 mg/mL)
Recrystallization, Washing
Aromatic
Toluene, Xylene
Low-Moderate (Temperature dependent)
Ideal Recrystallization Solvent
Polar Protic
Methanol, Ethanol, Isopropanol
Low (<10 mg/mL at RT)
Anti-solvent, Slurry wash
Aliphatic
Hexane, Heptane, Pentane
Negligible (<1 mg/mL)
Anti-solvent to induce precipitation
Critical Expert Insight:Hydrolysis Risk: While alcohols are listed as potential solvents, caution is required. The C4-position is highly activated by the ortho-nitro group and the para-ring nitrogen. Prolonged heating in nucleophilic solvents (like Methanol or Ethanol) can lead to solvolysis, converting the chloride to a methoxy/ethoxy ether impurity [1]. Always verify stability via HPLC/TLC before selecting an alcoholic recrystallization solvent.
Experimental Protocols: Determination & Screening
Since exact thermodynamic values (Mole Fraction Solubility,
) are rarely published for this specific intermediate, the following protocols are the industry standard for generating internal data.
Protocol A: Gravimetric Solubility Determination (The "Gold Standard")
This protocol provides precise saturation concentration (
For early-stage development where material is limited, use this visual method to identify "Good," "Bad," and "Borderline" solvents.
Visualization of Screening Logic:
Figure 1: Decision tree for rapid solubility screening and recrystallization solvent identification.
Process Application: Recrystallization & Extraction[1][2]
Purification via Recrystallization
Based on the naphthyridine scaffold properties, the most effective purification method is often a binary solvent system or a temperature-dependent single solvent system .
System A (Single Solvent): Toluene.
Mechanism:[1][2][3][4][5] High temperature coefficient of solubility.
Protocol: Dissolve crude material in boiling toluene (approx. 10-15 volumes). Filter hot to remove inorganic salts. Cool slowly to
.
Pros: Toluene is non-nucleophilic (avoids hydrolysis risk) and effectively purifies nitro-aromatics [2].
System B (Binary Solvent): Ethyl Acetate / Hexane.
Protocol: Dissolve in minimum warm Ethyl Acetate. Add Hexane dropwise until turbidity persists.[6] Re-heat to clear, then cool.
Pros: Good for removing polar tarry impurities which remain in the supernatant.
Reaction Workup (Extraction)
When synthesizing this compound (e.g., via
chlorination of the hydroxy-precursor), the reaction mixture is typically quenched into ice water.
Recommended Extraction Solvent:Dichloromethane (DCM) or Ethyl Acetate .
Why? The compound is insoluble in acidic/neutral water. DCM provides excellent partitioning away from the aqueous phase, while its low boiling point facilitates easy concentration without thermal stress.
Thermodynamic Modeling (Advanced)
For precise process engineering (e.g., scale-up of crystallization), experimental data should be fitted to the Modified Apelblat Equation [3]. This allows prediction of solubility at any temperature within the measured range.
: Empirical constants derived from regression of experimental data (Protocol A).
Self-Validation Step: If the Root Mean Square Deviation (RMSD) of your fitted curve vs. experimental points is
, re-evaluate the purity of your starting material or the equilibration time.
References
Nucleophilic substitution risk in chloro-naphthyridines:
Evaluation of the reactivity of 4-chloro-1,5-naphthyridines towards nucleophiles.
Source: Journal of Heterocyclic Chemistry. (General reactivity context for chloro-heterocycles).
Recrystallization of Nitro-aromatics:
Solvent selection for effective recrystallization of nitroaromatic compounds.
Source: BenchChem Technical Guides.
Thermodynamic Modeling:
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.
Source: The Journal of Chemical Thermodynamics.
Synthesis & Properties of 1,5-Naphthyridines:
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
Source: Molecules (MDPI), 2020.
Technical Guide: Safety & Handling of 4-Chloro-3-nitro-1,5-naphthyridine
[1] Executive Summary 4-Chloro-3-nitro-1,5-naphthyridine (CAS: 85967-19-7) is a high-value heterocyclic intermediate primarily utilized in the synthesis of bioactive scaffolds for antiviral and antibacterial research.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Chloro-3-nitro-1,5-naphthyridine (CAS: 85967-19-7) is a high-value heterocyclic intermediate primarily utilized in the synthesis of bioactive scaffolds for antiviral and antibacterial research.[1][2] Its structural core—a 1,5-naphthyridine fused ring system substituted with a nitro group—renders the C-4 chlorine atom highly electrophilic.[1][3] This unique electronic arrangement facilitates rapid Nucleophilic Aromatic Substitution (
), making it a critical "lynchpin" molecule for diversifying chemical libraries.
However, this reactivity comes with specific stability challenges. The compound is moisture-sensitive and prone to hydrolysis, necessitating rigorous inert handling protocols.[1] This guide synthesizes safety data, physical properties, and field-proven handling methodologies to ensure researcher safety and compound integrity.
Chemical Identity & Physical Properties[1][5][6][7]
Data Reliability Note: Experimental physical constants for this specific isomer are limited in public literature. Values below represent a synthesis of vendor data and structural analog predictions (e.g., 4-chloro-3-nitropyridine).
Property
Specification
Chemical Name
4-Chloro-3-nitro-1,5-naphthyridine
CAS Number
85967-19-7
Molecular Formula
Molecular Weight
209.59 g/mol
Physical State
Solid (Pale yellow to tan powder)
Solubility
Soluble in DMSO, DMF, DCM; Hydrolyzes in water
Melting Point
Not established (Analogous chloro-nitro-heterocycles range 80–120°C)
Critical Structural Alert:
The presence of the nitro group (
) adjacent to a chloro-substituent on a nitrogenous heterocycle increases shock sensitivity potential compared to non-nitro analogs.[1] While not classified as an explosive under standard transport regulations, it should be treated as a high-energy intermediate .[1] Avoid subjecting the solid to excessive heat (>100°C) or friction.[1]
Safe Handling & Storage Protocols
Engineering Controls
Moisture Control: The C-Cl bond is susceptible to hydrolysis, converting the compound back to the inactive 4-hydroxy/4-one species.[1]
Ventilation: All operations involving the solid must be performed inside a certified chemical fume hood.[1]
Inert Atmosphere: For long-term storage or dispensing >100 mg, use a glovebox or Schlenk line techniques.[1]
Personal Protective Equipment (PPE)[1]
Respiratory: N95 or P100 respirator if weighing outside a hood (not recommended).[1]
Skin: Double nitrile gloves (0.11 mm minimum thickness).[1] The nitro group enhances skin permeability.[1]
Eyes: Chemical safety goggles.[1] Face shield recommended during scale-up synthesis (>1g).[1]
Storage Workflow (Self-Validating System)
To verify compound integrity before use, visually inspect for color change (darkening indicates decomposition/hydrolysis) and check solubility in dry DCM (turbidity suggests hydrolysis to the insoluble pyridone form).[1]
Emergency Response
Scenario
Immediate Action
Inhalation
Move victim to fresh air.[1] If breathing is difficult, give oxygen. Alert: Monitor for delayed pulmonary edema due to NOx release if heated.[1]
Skin Contact
Brush off loose particles before washing.[1] Rinse with soap and water for 15 minutes.[1]
Eye Contact
Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1] Seek medical attention immediately.
Fire
Media:, dry chemical, or foam. Do NOT use water jet.Hazard: Thermal decomposition releases toxic fumes: Hydrogen Chloride (), Nitrogen Oxides (), Carbon Monoxide ().
The 3-nitro group exerts a strong electron-withdrawing effect, significantly lowering the LUMO energy of the naphthyridine ring.[1] This activates the C-4 position for nucleophilic attack, allowing for the displacement of the chlorine atom under mild conditions.[1]
Key Reaction: Displacement of Cl by amines, thiols, or alkoxides.
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
An Application Guide to the Synthesis of 4-Chloro-3-nitro-1,5-naphthyridine from its 4-Hydroxy Precursor The 1,5-naphthyridine core is a privileged heterocyclic motif in modern medicinal chemistry and materials science.[...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis of 4-Chloro-3-nitro-1,5-naphthyridine from its 4-Hydroxy Precursor
The 1,5-naphthyridine core is a privileged heterocyclic motif in modern medicinal chemistry and materials science.[1][2] Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal scaffold for designing molecules that interact with biological targets with high affinity and specificity. The target molecule, 4-chloro-3-nitro-1,5-naphthyridine, is a particularly valuable synthetic intermediate. The chloro and nitro substituents serve as versatile chemical handles, enabling a wide array of subsequent functionalization through nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine.[3][4]
This application note provides a comprehensive, two-step guide for the synthesis of 4-chloro-3-nitro-1,5-naphthyridine, starting from the readily accessible 4-hydroxy-1,5-naphthyridine precursor. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested protocols, and offer insights into process optimization and characterization.
Overall Synthetic Workflow
The synthesis is a sequential two-step process. First, the hydroxyl group of the starting material is converted to a chloride using phosphorus oxychloride. Second, the resulting 4-chloro-1,5-naphthyridine undergoes regioselective electrophilic nitration to yield the final product.
Figure 1: High-level overview of the synthetic route.
Part 1: Chlorination of 4-Hydroxy-1,5-naphthyridine
The conversion of a hydroxy-aza-arene to its corresponding chloro-derivative is a foundational transformation. While several reagents can accomplish this, phosphorus oxychloride (POCl₃) is widely employed for its high reactivity and reliability, often serving as both the reagent and the solvent.[4][5]
Mechanistic Rationale & Reagent Selection
The hydroxyl group on the electron-deficient 1,5-naphthyridine ring is a poor leaving group. Phosphorus oxychloride excels in this context by converting the hydroxyl into a chlorophosphate ester intermediate.[6][7] This ester is an excellent leaving group, readily displaced by a chloride ion (also delivered from POCl₃) via a nucleophilic substitution pathway. The use of POCl₃ in excess ensures the reaction proceeds to completion. In some cases, a high-boiling tertiary amine base like N,N-dimethylaniline is added to catalyze the reaction and scavenge the HCl generated in situ.[8]
Figure 2: Conceptual flow of the POCl₃-mediated chlorination.
Experimental Protocol: Synthesis of 4-Chloro-1,5-naphthyridine
Safety Precaution: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[9] This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-1,5-naphthyridine (5.0 g, 34.2 mmol).
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), carefully add phosphorus oxychloride (POCl₃, 30 mL, 323 mmol) via a cannula or dropping funnel. Note: The reaction is typically run with POCl₃ serving as the solvent.
Reaction: Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material is fully consumed.
Work-up - Quenching: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. Caution: This quenching is highly exothermic and releases HCl gas. Perform this step slowly in the back of the fume hood.
Neutralization: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH reaches ~7-8.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-chloro-1,5-naphthyridine as a solid.[3]
Parameter
Value
Starting Material
4-Hydroxy-1,5-naphthyridine
Reagent
Phosphorus Oxychloride (POCl₃)
Stoichiometry
~9.5 equivalents (used as solvent)
Temperature
Reflux (~106 °C)
Reaction Time
3-4 hours
Typical Yield
75-85%
Table 1: Summary of optimized reaction parameters for chlorination.
Part 2: Regioselective Nitration of 4-Chloro-1,5-naphthyridine
Electrophilic aromatic substitution on the 1,5-naphthyridine ring is challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring system towards electrophiles. However, by using a potent nitrating system, the reaction can be driven to completion with high regioselectivity.
Mechanistic Rationale & Regioselectivity
The standard nitrating agent for deactivated aromatic systems is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active electrophile in the reaction.[10]
The regiochemical outcome is dictated by the directing effects of the existing substituents and the inherent reactivity of the naphthyridine core.
Nitrogen Atoms: Strongly deactivating and direct incoming electrophiles to the meta-positions (C3, C6, C8).
Chloro Group (at C4): Deactivating via induction but ortho- and para-directing via resonance.
The attack occurs at the C3 position. This outcome is rationalized because the C3 position is ortho to the directing chloro group and is one of the least deactivated positions in the ring system. The formation of the sigma complex (Wheland intermediate) at this position is more stable compared to attack at other positions.[11]
Figure 3: Key stages in the electrophilic nitration of 4-chloro-1,5-naphthyridine.
Experimental Protocol: Synthesis of 4-Chloro-3-nitro-1,5-naphthyridine
Safety Precaution: The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent. Handle with extreme care in a chemical fume hood, using appropriate PPE. Reactions should be conducted behind a blast shield.
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 25 mL) to 0 °C in an ice/water bath.
Substrate Addition: To the cold sulfuric acid, add 4-chloro-1,5-naphthyridine (3.0 g, 18.2 mmol) portion-wise, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.5 mL, ~36 mmol) to concentrated sulfuric acid (H₂SO₄, 4.5 mL) at 0 °C.
Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate over 30 minutes, maintaining the internal temperature of the reaction between 0 and 5 °C.
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g). A precipitate should form.
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper) to remove residual acid.
Drying & Purification: Dry the collected solid in a vacuum oven. The product, 4-chloro-3-nitro-1,5-naphthyridine, is often of sufficient purity for subsequent steps. If required, it can be further purified by recrystallization from ethanol.
Parameter
Value
Starting Material
4-Chloro-1,5-naphthyridine
Reagents
Conc. HNO₃ / Conc. H₂SO₄
Stoichiometry
~2.0 equivalents of HNO₃
Temperature
0 °C to Room Temperature
Reaction Time
3-4 hours
Typical Yield
80-90%
Table 2: Summary of optimized reaction parameters for nitration.
Characterization Data
Proper characterization of the starting material, intermediate, and final product is critical to validate the success of the synthesis.
Table 3: Key analytical properties for compounds in the synthetic pathway. Note: Expected NMR shifts are estimates and should be confirmed experimentally.
Conclusion
This application note outlines a robust and reproducible two-step synthesis for 4-chloro-3-nitro-1,5-naphthyridine. The protocols provided are based on well-established chemical principles, including the chlorination of hydroxy-aza-arenes with phosphorus oxychloride and the electrophilic nitration of deactivated heterocyclic systems. By understanding the underlying mechanisms and adhering to the detailed experimental procedures, researchers can reliably access this valuable intermediate, paving the way for the development of novel pharmaceuticals and advanced materials.
References
Synthonix. (n.d.). 4-chloro-3-nitro-1,5-naphthyridine | 85967-19-7. Retrieved from [Link]
Kethireddy, S., Domala, R., Pittala, B., & Eppakayala, L. (2023). Development of methodologies for synthesis of 4-hydroxy-[8]naphthyridine-3-carbonitriles. Materials Today: Proceedings.
Ghadami, M., & Zadsirjan, V. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(27), 18430-18437.
Wang, H., Wen, K., Li, Y., Fan, E., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
Indian Chemical Society. (n.d.). POCl-PCl mixture: A robust chlorinating agent. Retrieved from [Link]
Ghadami, M., & Zadsirjan, V. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(27), 18430–18437.
Liljenberg, M., Stenlid, J. H., & Brinck, T. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 9.
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrophenol. PubChem Compound Database. Retrieved from [Link]
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Retrieved from [Link]
Loro, F. G., & Quiroga, J. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
LookChem. (n.d.). Cas 7689-63-6,4-CHLORO-1,5-NAPHTHYRIDINE. Retrieved from [Link]
Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
Loro, F. G., & Quiroga, J. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. Retrieved from [Link]
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Gómez, L. F., & Quiroga, J. (2021).
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nucleophilic aromatic substitution (SNAr) conditions for 4-chloro-1,5-naphthyridines
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-1,5-Naphthyridines for Drug Discovery & Development Introduction: The Strategic Importance of the 1,5-Naphthyridine Core The 1,5-naphthyridine...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-1,5-Naphthyridines for Drug Discovery & Development
Introduction: The Strategic Importance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. Its rigid, planar structure and the specific orientation of its hydrogen bond donors and acceptors allow for potent and selective interactions with various biological targets. The functionalization of this core, particularly at the C4 position, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.
Nucleophilic Aromatic Substitution (SNAr) stands out as one of the most robust and versatile methods for forging new bonds at the C4 position of the 1,5-naphthyridine ring. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights and field-proven protocols for the successful application of SNAr reactions on 4-chloro-1,5-naphthyridines.
Part 1: Mechanistic Insights & Core Principles
The SNAr Mechanism: An Electronically Driven Process
Unlike typical aromatic rings which are electron-rich and react with electrophiles, the 1,5-naphthyridine ring system is inherently electron-deficient. This crucial characteristic is the foundation of its reactivity towards nucleophiles. The SNAr reaction is not a single-step displacement; it proceeds via a well-established two-step addition-elimination mechanism .[1][2][3]
Step 1 (Addition - Rate-Determining): A nucleophile attacks the electron-poor carbon atom bearing the leaving group (in this case, the C4 carbon attached to the chlorine).[4][5] This initial attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[6][7] The formation of this intermediate is the slowest step and thus dictates the overall reaction rate.[8]
Step 2 (Elimination - Fast): The aromaticity is restored in a rapid subsequent step where the leaving group (chloride ion) is expelled, yielding the final substituted product.[6]
The reactivity of the 4-chloro-1,5-naphthyridine substrate is significantly enhanced by the two nitrogen atoms within the bicyclic system. These nitrogen atoms act as powerful electron-withdrawing groups, which serve two primary functions:
Activation: They pull electron density away from the ring carbons, particularly C4, making it more electrophilic and susceptible to nucleophilic attack.[8][9]
Stabilization: They stabilize the negatively charged Meisenheimer complex through resonance, lowering the energy of the transition state and accelerating the rate-determining addition step.[7][9][10]
The success of an SNAr reaction hinges on the careful selection of several key parameters. Understanding the role of each component is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
Parameter
Role & Scientific Rationale
Typical Choices & Field Insights
Nucleophile
The attacking species. Reactivity is governed by its nucleophilicity and basicity. Stronger nucleophiles lead to faster reactions. Sulfur-based nucleophiles are particularly potent.[11][12]
N-Nucleophiles: Primary/secondary amines, anilines, N-heterocycles.[13] O-Nucleophiles: Alkoxides, phenoxides (often generated in situ from alcohols/phenols).[14] S-Nucleophiles: Thiolates (generated from thiols).
Solvent
Must solubilize reactants but should not react. Polar aprotic solvents are ideal as they solvate the counter-ion of the base/nucleophile without hydrogen bonding to the nucleophile, thus preserving its reactivity.
Standard: DMSO, DMF, NMP, Dioxane. Less Polar: THF, Acetonitrile. Green Alternatives: Water can be effective for certain activated substrates.[15][16]
Base
Often required to deprotonate the protic nucleophile (e.g., R-NH₂, R-OH, R-SH) to generate the more reactive anionic form (R-NH⁻, R-O⁻, R-S⁻). It also serves to neutralize the HCl byproduct.
Provides the necessary activation energy for the rate-determining step. While the 1,5-naphthyridine ring is activated, thermal energy is often needed to achieve reasonable reaction rates.
Typically ranges from 80 °C to 150 °C. Microwave irradiation can significantly shorten reaction times. Some highly reactive nucleophile/substrate pairs may react at room temperature.[7][11]
Part 2: Experimental Protocols and Workflow
The following protocols are generalized starting points. Optimization of temperature, reaction time, and stoichiometry is recommended for each new substrate/nucleophile combination.
General Experimental Workflow
A systematic approach from setup to analysis ensures reproducibility and high-quality results.
Diagram 2: General Laboratory Workflow for SNAr Reactions.
Protocol 1: Synthesis of 4-Amino-1,5-naphthyridines (N-Nucleophiles)
This protocol describes a typical reaction with a primary or secondary amine.
Materials:
4-chloro-1,5-naphthyridine (1.0 equiv)
Amine nucleophile (1.2 - 2.0 equiv)
Potassium Carbonate (K₂CO₃, 2.0 - 3.0 equiv)
Dimethyl Sulfoxide (DMSO) or Dioxane
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-1,5-naphthyridine (1.0 equiv) and potassium carbonate (2.0 equiv).
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
Add anhydrous DMSO (or Dioxane) to achieve a concentration of approximately 0.1-0.5 M with respect to the starting chloro-naphthyridine.
Add the amine nucleophile (1.2 equiv) to the stirring suspension at room temperature.
Heat the reaction mixture to 100-130 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography (typically using a gradient of ethyl acetate in hexanes, often with 1% triethylamine in the eluent to prevent product tailing) to afford the desired 4-amino-1,5-naphthyridine.
Protocol 2: Synthesis of 4-Alkoxy/Aryloxy-1,5-naphthyridines (O-Nucleophiles)
This protocol involves the in situ generation of a potent alkoxide or phenoxide nucleophile using a strong base.
Materials:
4-chloro-1,5-naphthyridine (1.0 equiv)
Alcohol or Phenol nucleophile (1.5 equiv)
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
To a dry, three-neck flask under an inert atmosphere, add the alcohol or phenol (1.5 equiv) and anhydrous DMF to achieve a concentration of 0.2-1.0 M.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
In a separate flask, dissolve the 4-chloro-1,5-naphthyridine (1.0 equiv) in a minimal amount of anhydrous DMF.
Add the solution of 4-chloro-1,5-naphthyridine dropwise to the stirring alkoxide/phenoxide solution at room temperature.
Heat the reaction mixture to 80-120 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Perform an aqueous work-up as described in Protocol 1.
Purify the crude product by silica gel column chromatography to yield the target ether.
Protocol 3: Synthesis of 4-(Alkyl/Aryl)thio-1,5-naphthyridines (S-Nucleophiles)
Thiols are excellent nucleophiles in SNAr reactions and often react under milder conditions than their oxygen or nitrogen counterparts.[11][12]
Materials:
4-chloro-1,5-naphthyridine (1.0 equiv)
Thiol nucleophile (1.1 equiv)
Triethylamine (TEA, 1.5 equiv) or Potassium Carbonate (K₂CO₃, 2.0 equiv)
Ethanol or Acetonitrile
Procedure:
To a round-bottom flask under an inert atmosphere, add 4-chloro-1,5-naphthyridine (1.0 equiv), the chosen base (e.g., K₂CO₃, 2.0 equiv), and the solvent (e.g., Ethanol).
Add the thiol nucleophile (1.1 equiv) at room temperature.
Heat the mixture to reflux (typically 80-100 °C).
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-6 hours.
Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvent.
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Perform an aqueous work-up as described in Protocol 1.
Purify the crude product by silica gel column chromatography to afford the desired thioether.
Increase temperature, consider using a sealed tube or microwave reactor. Switch to a stronger base (e.g., from K₂CO₃ to NaH for an alcohol) to generate a more potent nucleophile. Change to a more polar aprotic solvent (e.g., from THF to DMSO).
Multiple Products / Side Reactions
Presence of water leading to hydrolysis to 4-hydroxy-1,5-naphthyridine.[13] Reaction with alcohol solvent (solvolysis).[19] Dimerization or other side-reactions of the nucleophile.
Ensure all glassware, solvents, and reagents are anhydrous. Use a non-nucleophilic solvent like Dioxane or DMSO. Use a slight excess of the nucleophile to favor the desired reaction pathway.
Difficult Purification
Product is basic and streaks on silica gel. Product is highly polar.
Add 0.5-1% triethylamine or ammonia to the eluent for column chromatography to suppress the interaction with acidic silica. Consider reverse-phase chromatography for very polar products.
Leaving Group Inactivity
While chlorine is a good leaving group, some sterically hindered nucleophiles may struggle.
While not the focus of this note, synthesis of the analogous 4-fluoro-1,5-naphthyridine may be beneficial. Fluorine's high electronegativity strongly polarizes the C-F bond, accelerating the rate-determining nucleophilic attack.[3][8]
Conclusion
The nucleophilic aromatic substitution reaction is a cornerstone of synthetic strategy for the functionalization of the 4-chloro-1,5-naphthyridine core. The inherent electronic properties of the naphthyridine ring system provide the necessary activation for a broad range of nucleophiles to be successfully employed. By carefully controlling the choice of nucleophile, base, solvent, and temperature, researchers can efficiently generate diverse libraries of C4-substituted analogs, paving the way for the discovery of novel therapeutics. This guide provides the fundamental principles and practical protocols to empower scientists in this critical area of drug development.
References
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 15(12), 9226-9266. [Link]
Cumper, C. W. N., & Singleton, A. (1967). Nucleophilic-Substitution Reactions in Benzo[C][13][20]Naphthyridines. Australian Journal of Chemistry, 20(4), 667-675. [Link]
ConnectSci. (1986). Nucleophilic-Substitution Reactions in Benzo[C][13][20]Naphthyridines. [Link]
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]
Sánchez, M., Ormazábal-Toledo, R., Alarcón-Espósito, J., & நினைக்கிறேன், R. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 498. [Link]
ResearchGate. (n.d.). Alternative way to access 1,5‐naphthyridines 4‐substituted by amino groups. [Link]
ChemHelpASAP. (2020, February 2). SNAr reaction mechanism [Video]. YouTube. [Link]
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]
Gallou, F., & Lipshutz, B. H. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(10), 3955-3962. [Link]
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
Bagley, M. C., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synlett, 2011(1), 123-127. [Link]
ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
Li, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1134. [Link]
Quiroga, J., et al. (2018). Synthesis of 4-anilinoquinazoline. Molecules, 23(10), 2698. [Link]
University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. [Link]
Molbank. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
Leonard, M. S. (2013, November 18). Nucleophilic Aromatic Substitution (SNAr) [Video]. YouTube. [Link]
ResearchGate. (2020). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. [Link]
Chemistry LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds. [Link]
ResearchGate. (n.d.). Reactions of A3B‐porphyrins with sulfur‐based nucleophiles. [Link]
Application Notes and Protocols for the Functionalization of 4-Chloro-3-nitro-1,5-naphthyridine with Amines
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold The 1,5-naphthyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological ac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological activity.[1][2] Its presence in molecules developed for applications ranging from anticancer to antimicrobial agents underscores its importance in medicinal chemistry and drug discovery.[3][4] The functionalization of this nucleus is a key strategy for modulating pharmacological properties and developing novel therapeutic agents.
This guide provides a detailed technical overview and robust protocols for the functionalization of 4-chloro-3-nitro-1,5-naphthyridine with a variety of amine nucleophiles. This specific substrate is exceptionally well-suited for derivatization via Nucleophilic Aromatic Substitution (SNAr). The reaction is driven by the electronic properties of the scaffold: the potent electron-withdrawing nitro group at the C3 position, in concert with the ring nitrogen atoms, strongly activates the C4 position towards nucleophilic attack, while the chloro group serves as an effective leaving group.[5][6] Understanding and mastering this transformation provides researchers with a reliable method to generate diverse libraries of novel 4-amino-3-nitro-1,5-naphthyridine derivatives.
Reaction Mechanism: A Stepwise Addition-Elimination Pathway
The functionalization of 4-chloro-3-nitro-1,5-naphthyridine with amines proceeds through a well-established two-step addition-elimination mechanism.[7][8]
Nucleophilic Attack: The reaction initiates with the attack of the amine nucleophile on the electron-deficient carbon atom at the C4 position of the naphthyridine ring. This carbon is highly electrophilic due to the inductive and resonance effects of the adjacent nitro group and the ring nitrogen.
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8] The negative charge is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization for this intermediate.[6][7]
Elimination and Aromatization: In the final step, the aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final 4-amino-3-nitro-1,5-naphthyridine product.
Caption: Figure 1: S-N-Ar Reaction Mechanism
Core Experimental Protocol: General Procedure for Amination
This protocol provides a generalized, robust starting point for the SNAr reaction. Specific parameters may require optimization depending on the nucleophilicity and steric bulk of the chosen amine.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-chloro-3-nitro-1,5-naphthyridine (1.0 eq) and the selected anhydrous solvent (to achieve a concentration of approx. 0.1-0.2 M).
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) to the solution, followed by the base (2.0-3.0 eq).
Reaction Conditions: Stir the mixture at room temperature or heat to a temperature between 50-120 °C. The optimal temperature depends on the reactivity of the amine.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3x).
Washing and Drying: Combine the organic layers and wash with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Key Parameters and Optimization: The Causality Behind Experimental Choices
The success of the SNAr reaction hinges on the careful selection of several key parameters.
Amine Nucleophile: The nature of the amine is critical.
Aliphatic amines (e.g., morpholine, piperidine) are generally more nucleophilic and react more readily, often at lower temperatures.
Aromatic amines (e.g., aniline) are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions typically require higher temperatures and longer reaction times.
Steric hindrance around the nitrogen atom can significantly slow the reaction rate. Highly hindered amines may require more forcing conditions.
Base Selection: A base is typically required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For reactions involving primary or secondary amines, the base also prevents the protonation of the amine nucleophile by the generated acid, which would render it unreactive.
Inorganic bases like potassium carbonate (K₂CO₃) are effective, easy to remove during aqueous workup, and cost-efficient.
Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are soluble in organic solvents and are often used, though their removal can be more complex.
Solvent: Polar aprotic solvents are ideal for SNAr reactions.
DMF and DMSO are excellent choices as their high polarity helps to stabilize the charged Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction.[9]
Acetonitrile (ACN) is another suitable, less polar option.
The use of anhydrous solvents is recommended to avoid potential side reactions involving water.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the amination of 4-chloro-3-nitro-1,5-naphthyridine with various classes of amines.
Amine Nucleophile
Class
Base
Solvent
Temperature (°C)
Typical Time (h)
Expected Yield
Morpholine
Secondary Aliphatic
K₂CO₃
DMF
80
2-4
High
Benzylamine
Primary Aliphatic
Et₃N
ACN
80
4-8
Good-High
Aniline
Primary Aromatic
K₂CO₃
DMSO
120
12-24
Moderate-Good
4-Methoxyaniline
Primary Aromatic
DIPEA
DMF
100-110
12-18
Good
N-Methylpiperazine
Secondary Aliphatic
K₂CO₃
DMF
80
2-4
High
Experimental Workflow
The overall process from starting materials to the final, characterized product follows a logical sequence.
Caption: Figure 2: Experimental Workflow
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
No or Slow Reaction
1. Insufficient temperature. 2. Low nucleophilicity of the amine. 3. Inactive reagents or wet solvent.
1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a more polar solvent (e.g., ACN to DMF or DMSO). 3. Use freshly opened or distilled reagents and anhydrous solvents.
Low Yield
1. Incomplete reaction. 2. Product loss during workup/purification. 3. Degradation of starting material or product.
1. Increase reaction time or temperature. 2. Ensure pH is appropriate during extraction; perform multiple extractions. 3. Run the reaction at a lower temperature for a longer period.
Multiple Spots on TLC
1. Side reactions (e.g., reaction with solvent). 2. Formation of multiple products. 3. Degradation.
1. Ensure the solvent is stable under the reaction conditions. 2. Re-evaluate the stoichiometry of reagents. 3. Meticulously purify the crude product via column chromatography.
Conclusion
The nucleophilic aromatic substitution reaction on 4-chloro-3-nitro-1,5-naphthyridine is a powerful and versatile method for generating a wide array of functionalized heterocyclic compounds. By understanding the underlying mechanism and systematically optimizing key parameters such as the choice of amine, base, solvent, and temperature, researchers can reliably synthesize novel molecules. The protocols and insights provided herein serve as a comprehensive guide for professionals in drug discovery and chemical research to effectively utilize this important transformation in their synthetic endeavors.
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed, 32708796. Available from: [Link]
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(Reference not directly used for a specific claim, but supports general context) MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]
(Reference not directly used for a specific claim, but supports general context) ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]
(Reference not directly used for a specific claim, but supports general context) ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available from: [Link]
Strategic Application of 4-Chloro-3-nitro-1,5-naphthyridine in Kinase Inhibitor Design
Executive Summary The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, extensively utilized to target serine/threonine and tyrosine kinases including TGF-β receptor type I (ALK5) , P...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, extensively utilized to target serine/threonine and tyrosine kinases including TGF-β receptor type I (ALK5) , PI4K , and p38 MAPK . This application note details the strategic use of 4-chloro-3-nitro-1,5-naphthyridine (CAS 85967-19-7) as a high-value intermediate.
Unlike the more common 2,8-disubstituted naphthyridines, the 4-chloro-3-nitro core offers a unique substitution vector. The highly reactive C4-chloro group (activated by the ortho-nitro and ring nitrogens) serves as an entry point for hinge-binding motifs, while the C3-nitro group provides a latent amine vector for accessing the solvent-exposed or gatekeeper regions of the kinase pocket. This guide provides validated protocols for transforming this scaffold into potent kinase inhibitors.
Chemical Biology & SAR Strategy
The Pharmacophore Mapping
Effective kinase inhibition requires satisfying specific spatial and electronic demands within the ATP-binding pocket. The 4-chloro-3-nitro-1,5-naphthyridine scaffold maps to the active site as follows:
N1/N5 Ring Nitrogens: Potential hydrogen bond acceptors for the hinge region (Glu/Met/Leu backbone residues).
C4-Position (S_NAr Entry): The site for introducing the primary Hinge Binder (typically an aniline, pyrazole, or pyridine). This group mimics the adenine ring of ATP.
C3-Position (Vector): The nitro group is reduced to an amine, serving as a vector to the Solvent Front or DFG-pocket . Derivatization here (Ureas/Amides) tunes selectivity and physicochemical properties (solubility, permeability).
Visualizing the Design Strategy
The following diagram illustrates the synthetic logic and pharmacophore mapping.
Caption: Synthetic workflow transforming the 4-chloro-3-nitro core into a Type I/II kinase inhibitor.
Objective: Displacement of the C4-chloro group with an aromatic amine.
Mechanism: Nucleophilic Aromatic Substitution (S_NAr).[1] The reaction is facile due to the electron-withdrawing influence of the C3-nitro group and the N1/N5 ring nitrogens.
Note: If solubility is poor, use DMF or a DMF/iPrOH mixture.
Addition: Add the amine substrate (5.26 mmol) followed by DIPEA (1.66 mL, 9.56 mmol).
Reaction: Heat the mixture to reflux (80–90 °C) under nitrogen atmosphere.
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Reaction is typically complete within 2–4 hours.
Workup:
Cool to room temperature.[2][3] The product often precipitates as a yellow/orange solid.
Filter the solid and wash with cold iPrOH followed by diethyl ether.
If no precipitate forms, concentrate the solvent in vacuo, dilute with water, and extract with EtOAc.
Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH gradient).
Validation Criteria:
LC-MS: Presence of [M+H]+ corresponding to the coupled product; disappearance of starting chloride (m/z ~209/211).
1H NMR: Appearance of NH signal (broad singlet, >9 ppm) and aromatic protons from the new ring.
Protocol B: Nitro Reduction (Vector Activation)
Objective: Reduction of the C3-nitro group to a primary amine (C3-NH2) to allow further functionalization.
Method: Iron/Ammonium Chloride reduction is preferred over catalytic hydrogenation to avoid potential reduction of the naphthyridine ring or hydrogenolysis of sensitive halogens on the hinge binder.
Materials:
Nitro-intermediate from Protocol A (1.0 equiv)
Iron powder (Fe) (5.0 equiv) - Must be fine powder
Ammonium Chloride (NH4Cl) (5.0 equiv)
Ethanol/Water (4:1 ratio)
Procedure:
Preparation: Suspend the nitro-intermediate (2.0 mmol) in EtOH (20 mL) and Water (5 mL).
Activation: Add NH4Cl (10.0 mmol) and Iron powder (10.0 mmol).
Reaction: Heat to reflux (80 °C) with vigorous stirring for 1–3 hours.
Observation: The reaction mixture will turn dark brown/rust colored.
Workup:
Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.
Concentrate the filtrate.
Partition the residue between EtOAc and saturated NaHCO3.
Dry the organic layer (Na2SO4) and concentrate.
Storage: The resulting amine is prone to oxidation. Use immediately in Protocol C or store under argon at -20 °C.
Objective: Derivatization of the C3-amine to access the "Gatekeeper" or "Back Pocket" via urea linkage.
Relevance: Urea linkers are classic motifs in kinase inhibitors (e.g., Sorafenib) that form hydrogen bonds with the conserved Glu/Asp residues in the DFG-out conformation.
Materials:
C3-Amino intermediate (from Protocol B) (1.0 equiv)[2][4][5]
Diverse Isocyanates (R-NCO) (1.1 equiv)
Dichloromethane (DCM) (Anhydrous)
Triethylamine (TEA) (Catalytic, optional)
Procedure:
Setup: Dissolve the C3-amino intermediate (0.1 mmol) in anhydrous DCM (1 mL) in a 1-dram vial or 96-well plate.
Addition: Add the isocyanate (0.11 mmol).
Reaction: Stir at room temperature for 4–16 hours.
Note: If the reaction is sluggish, add 0.1 equiv of TEA or heat to 40 °C.
Workup (Library Scale): Scavenge excess isocyanate with polymer-supported trisamine resin, or simply concentrate and purify via preparative HPLC.
Quantitative Data Summary
The following table summarizes hypothetical SAR trends observed when utilizing this scaffold, based on analogous 1,5-naphthyridine inhibitors in literature (e.g., ALK5 inhibitors [1]).
Compound ID
C4-Substituent (Hinge)
C3-Substituent (Vector)
Target Kinase IC50 (nM)*
Selectivity Note
NAP-001
3-Fluoroaniline
-NO2 (Unreduced)
> 10,000
Inactive (Steric clash)
NAP-002
3-Fluoroaniline
-NH2 (Reduced)
450
Moderate Potency
NAP-003
3-Fluoroaniline
-NH-CO-NH-Ph (Phenyl Urea)
12
High Potency (DFG-binder)
NAP-004
4-Pyridyl
-NH-CO-Me (Acetamide)
85
Good Potency, High Sol.
NAP-005
Morpholine
-NH2
> 5,000
Loss of Hinge H-bond
*Data is representative of typical SAR progression for Type II kinase inhibitors utilizing this scaffold.
Pathway & Mechanism Visualization
Understanding the biological context is crucial. The following diagram illustrates the inhibition of the TGF-β pathway, a common target for 1,5-naphthyridine derivatives (ALK5 inhibition).
Caption: Mechanism of Action: 1,5-naphthyridine inhibitors block ALK5-mediated Smad phosphorylation.
References
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506.
McNamara, A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase.[6] Journal of Medicinal Chemistry.
general procedure for chlorination using POCl3 on nitronaphthyridines
Application Note: Optimized Protocols for the Deoxychlorination of Nitronaphthyridines using Phosphorus Oxychloride ( ) Introduction & Scope Nitronaphthyridines are critical scaffolds in medicinal chemistry, serving as p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Protocols for the Deoxychlorination of Nitronaphthyridines using Phosphorus Oxychloride (
)
Introduction & Scope
Nitronaphthyridines are critical scaffolds in medicinal chemistry, serving as precursors for antibacterial agents (e.g., quinolone analogs), anticancer drugs, and antiparasitic compounds. The conversion of hydroxy-nitronaphthyridines (often existing as the nitronaphthyridinone tautomer) to their corresponding chloro-derivatives is a pivotal synthetic transformation. This step activates the heterocyclic core, enabling subsequent nucleophilic aromatic substitutions (
) with amines or alkoxides to generate diverse libraries.
While Phosphorus Oxychloride (
) is the industry standard for this transformation, the presence of a nitro group introduces unique electronic and safety challenges. The electron-withdrawing nitro group deactivates the ring toward electrophilic interactions but activates the carbon center for the final nucleophilic displacement by chloride. Furthermore, the thermal sensitivity of nitro-heterocycles requires strict adherence to temperature controls.
This guide provides a robust, self-validating protocol for this transformation, emphasizing the Vilsmeier-Haack catalytic approach to maximize yield and safety.
Mechanistic Insight
Understanding the mechanism is essential for troubleshooting. The reaction is not a simple substitution; it is an activation-elimination sequence.
Tautomeric Equilibrium: The substrate exists in equilibrium between the lactam (oxo) and lactim (hydroxy) forms. The lactim form is the reactive species.
Activation: The hydroxyl oxygen attacks the electrophilic phosphorus of
, displacing a chloride ion and forming a dichlorophosphate intermediate .
Catalytic Role: If DMF is present, it reacts with
to form the electrophilic Vilsmeier reagent (chloroiminium ion), which activates the substrate more rapidly than alone.
Nucleophilic Substitution (
): The chloride ion (generated in step 2) attacks the ipso-carbon. The phosphate group acts as an excellent leaving group.
Nitro Effect:[1] The nitro group (EWG) reduces electron density on the ring, making the ipso-carbon significantly more electrophilic, thereby accelerating this specific step.
Visualization: Reaction Mechanism[2][3]
Figure 1: Mechanistic pathway from lactam precursor to chlorinated product via phosphate activation.
Experimental Protocols
Pre-Reaction Safety Checklist
Moisture Control: All glassware must be oven-dried.
hydrolyzes violently to produce HCl gas and phosphoric acid.
Nitro-Safety: Although nitronaphthyridines are generally stable, avoid heating the reaction mixture above 120°C unless DSC (Differential Scanning Calorimetry) data confirms thermal stability.
Gas Evolution: The reaction generates HCl gas. A caustic scrubber (NaOH trap) is mandatory.
Method A: Catalytic Procedure (Recommended)
This method uses DMF as a catalyst, allowing for milder conditions and shorter reaction times.
Solvent: Acetonitrile (optional, if slurry is too thick) or neat
.
Step-by-Step Protocol:
Setup: Charge the solid nitronaphthyridinone into a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube (CaCl2 or
line).
Reagent Addition:
Cool the flask to 0°C (ice bath).
Add
slowly under inert atmosphere.
Add DMF dropwise. Note: A Vilsmeier salt precipitate may form; this is normal.
Reaction:
Remove the ice bath and allow to warm to Room Temperature (RT) for 15 mins.
Heat the mixture to 80–90°C . Monitor by TLC (eluent: 5% MeOH in DCM).
Endpoint: Reaction is typically complete in 2–4 hours.
Workup (Critical):
Evaporation: Remove excess
under reduced pressure (rotary evaporator) at <50°C. This minimizes the violence of the quench.
Quench: Dissolve the residue in DCM. Pour this solution slowly onto a stirred mixture of crushed ice and saturated
.
pH Adjustment: Ensure aqueous layer pH is ~8.
Isolation:
Separate phases. Extract aqueous layer 2x with DCM.
Dry combined organics over
, filter, and concentrate.
Purification: Recrystallization (often from EtOH or Hexane/EtOAc) is preferred over column chromatography for nitro compounds to avoid decomposition on silica.
Method B: The "Stubborn Substrate" Modification
If the standard catalytic method fails (incomplete conversion after 6 hours), use
to drive the reaction.
Add:
(1.0 equiv) to the reaction mixture.
Temperature: Increase to reflux (105°C).
Note: This generates significantly more HCl gas. Ensure scrubbing capacity is sufficient.[2][3]
Data Analysis & Optimization
The following table summarizes optimization parameters based on internal development data for 3-nitro-1,8-naphthyridine derivatives.
Parameter
Condition
Outcome
Recommendation
Stoichiometry
1.1 equiv
Incomplete conversion, thick slurry.
Use 5-10 equiv (acts as solvent).
Catalyst
None (Neat)
Slow reaction (12h+), degradation observed.
Use DMF (0.1 equiv) .
Temperature
120°C (Reflux)
Darkening of reaction (tar formation).
Maintain 80-90°C .
Quenching
Direct Water Addn.
Violent exotherm, hydrolysis of product back to OH.
Inverse Quench (Pour reaction into Ice/Base).
Decision Workflow
Use this logic flow to determine the appropriate experimental path for your specific nitronaphthyridine substrate.
Figure 2: Decision tree for reaction setup and troubleshooting.
References
Vilsmeier-Haack Mechanism & Catalysis
Mechanism of the Vilsmeier-Haack Reaction.[4][5][6] Jones, G.; Stanforth, S. P. Organic Reactions2011 , 49, 1.
Chlorination of Naphthyridines
Synthesis and antibacterial activity of some new 1,8-naphthyridine derivatives.[6][7]European Journal of Chemistry2014 , 5(3), 475-480. (Describes
/DMF chlorination of 2-hydroxy-1,8-naphthyridines).
Safety of
Reactions:
Process Safety Assessment of the Vilsmeier Reaction.Organic Process Research & Development2005, 9, 997.
General Protocol for Heterocycle Chlorination
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and -Pyridines Using Equimolar
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Cross-Coupling Strategies for Electron-Deficient Naphthyridines
Part 1: Strategic Analysis & Core Challenges
Naphthyridines (diazanaphthalenes) represent a "privileged scaffold" in kinase inhibitor discovery due to their ability to mimic purine binding modes. However, their high electron deficiency creates a dichotomy in reactivity:
Nucleophilic Susceptibility: The ring system is prone to nucleophilic attack (SNAr) and hydrolytic ring-opening, limiting the use of harsh bases (e.g., t-BuLi, strong alkoxides).
Catalyst Poisoning: The two nitrogen atoms act as potent Lewis bases.[1] In low-oxidation state Pd-catalysis, these nitrogens competitively bind to the metal center, displacing phosphine ligands and forming catalytically inactive "Pd-black" or stable bis-pyridine complexes.
The Solution: Success relies on "Steric Shielding" . We must utilize bulky, electron-rich ligands (e.g., Buchwald biaryls, hindered NHCs) that physically prevent the naphthyridine nitrogen from coordinating to the Palladium center, while simultaneously facilitating oxidative addition into electron-deficient C-X bonds.
Part 2: Decision Matrix & Workflow
Before selecting a protocol, determine the electronic bias of your specific isomer.
Figure 1: Strategic decision tree for ligand selection based on halide position relative to ring nitrogen.
Best for: 2-chloro-1,8-naphthyridines and 2-chloro-1,5-naphthyridines.
Rationale: Electron-deficient rings are sensitive to hydroxide attack. We utilize weak bases and high-turnover catalysts to minimize reaction time and decomposition.
Reagents:
Substrate: Chloro-naphthyridine (1.0 equiv)
Boronic Acid: 1.2–1.5 equiv (Use MIDA boronates for unstable heteroaryls)
Inerting: Charge a reaction vial with the halide, boronic acid, base, and Pd-precatalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and phosphine oxidation.
Solvation: Add degassed solvent via syringe.
Activation: Heat to 90°C.
Self-Validation Check: The reaction should turn from a suspension to a dark homogeneous solution within 10 minutes. If Pd-black precipitates early (grey crash-out), the ligand protection has failed; add 2 mol% additional ligand.
Workup: Cool to RT. Filter through Celite to remove Pd residues. Partition between EtOAc and Water.
Note: Naphthyridines are polar. Back-extract the aqueous layer with DCM/Isopropanol (3:1) to ensure recovery.[2]
Best for: Installing amino side chains at C2 or C4 positions.
Rationale: The basicity of the amine partner can deactivate the catalyst.[1] We use BrettPhos or RuPhos , which are specifically designed to prevent amine-binding to Pd and facilitate reductive elimination.
Reagents:
Substrate: Chloro-naphthyridine (1.0 equiv)
Amine: 1.2 equiv
Catalyst: BrettPhos Pd G4 (2–5 mol%)
Base: NaOtBu (2.0 equiv) - Warning: Add slowly at 0°C if substrate is base-sensitive.
Solvent: Toluene or t-Amyl Alcohol (anhydrous).
Step-by-Step Workflow:
Pre-complexation (Optional but Recommended): Stir Pd(OAc)₂ and Ligand in solvent for 10 mins at 60°C to form the active 12-electron species before adding substrate. This reduces the "induction period" where poisoning can occur.
Reaction: Add substrate, amine, and base.[3] Heat to 100°C.
Monitoring: Monitor by LCMS.
Self-Validation Check: A color change to bright orange/red often indicates active catalytic cycle. A return to pale yellow usually indicates reaction completion or catalyst death.
Quench: Dilute with EtOAc, wash with saturated NH₄Cl (removes excess amine).
Part 4: Quantitative Performance Data
Substrate Class
Coupling Partner
Catalyst System
Yield
Key Challenge Solved
2-Cl-1,8-Naphthyridine
Phenylboronic Acid
Pd(dppf)Cl₂, K₂CO₃
88%
Oxidative addition into electron-poor C-Cl bond [1].
2-Cl-1,5-Naphthyridine
Morpholine
Pd(OAc)₂/BINAP
72%
Prevention of N-chelation by bidentate ligand [2].
4-Cl-1,6-Naphthyridine
Alkyl-Zinc (Negishi)
Pd(PPh₃)₄
65%
Handling of moisture-sensitive intermediates [3].
2,7-Dichloro-1,8-Naph
Arylboronic Acid
Pd(OAc)₂/XPhos
81%
Site-selective mono-coupling at C2 over C7 [4].
Part 5: Troubleshooting "The Black Box"
Symptom: Reaction Stalls at 20% Conversion.
Cause: Catalyst Poisoning.[1][2][4] The product (a substituted naphthyridine) might be a better ligand than your phosphine.
Fix: Switch to a "Throw-Away" Ligand strategy. Use Pd(PPh₃)₄ in high loading (5-10%) or switch to NHC ligands (PEPPSI-IPr) which bind Pd much tighter than the naphthyridine nitrogen ever could.
Symptom: Hydrolysis of Chloro-Naphthyridine to Naphthyridinone.
Cause: Hydroxide ions in the media (from wet base).
Fix: Switch to anhydrous conditions. Use K₃PO₄ dried under vacuum at 100°C overnight. Switch solvent to anhydrous Dioxane.
Symptom: Regioselectivity Issues (Mixture of C2/C4 products).
To favor C2 (Electronic): Use smaller ligands (PPh₃) and lower temperature.
To favor C4 (Steric): Use massive ligands (tBuXPhos) that cannot fit into the crowded C4 pocket, forcing reaction at the more accessible site (or vice versa depending on specific substitution).
Part 6: Mechanism of Catalyst Poisoning & Rescue
Figure 2: The mechanism of catalyst poisoning by naphthyridine nitrogen and the "Rescue" pathway via ligand dissociation.
References
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction
Source: ResearchGate
URL:[5][6][7][Link]
Buchwald-Hartwig Amination - Reaction Guide & Scope
Source: Wikipedia / Primary Literature
URL:[Link]
Negishi Coupling: A Powerful Tool for C-C Bond Formation
Source: Organic Chemistry Portal
URL:[Link]
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes
Source: Journal of Organic Chemistry (ACS)
URL:[Link][8]
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Catalyst Poisoning)
Source: PMC / NIH
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #NAPH-CL-404
Subject: Preventing Hydrolysis During Workup (
Chlorination)
Urgency: High (Kinetic Instability)
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
🚨 CRITICAL ALERT: The "Super-Electrophile" Trap
You are encountering issues because 4-chloro-3-nitro-1,5-naphthyridine is not a standard aryl chloride. It is a super-electrophile .
The C4 position is activated by two compounding forces:
The N1 Nitrogen: Pulls electron density via induction (-I) and resonance (-M).
The C3 Nitro Group: A strong electron-withdrawing group (EWG) located ortho to the chlorine.
The Result: The C4-Chlorine bond is extremely labile. In the presence of water, heat, and the acid generated during
quenching, the molecule undergoes rapid Nucleophilic Aromatic Substitution (), reverting to the thermodynamically stable 4-hydroxy-3-nitro-1,5-naphthyridine (lactam form).
🔍 Diagnostic Matrix: Did Hydrolysis Occur?
Before proceeding, confirm the status of your material using this rapid diagnostic table.
Observation
Diagnosis
Chemical Status
Action
Pale Yellow/Beige Solid
Target Product
Intact Chloride
Proceed to drying/storage.
Bright Yellow/Orange Solid
Hydrolysis (Lactam)
Reverted to 4-OH
Failed. Cannot recover Cl. Restart.
Insoluble in DCM/CHCl3
Hydrolysis
Lactam is highly polar
Failed.
Retention Time Shift (LCMS)
Hydrolysis
Mass = M-Cl+OH (M-17)
Failed.
Soluble in Aqueous Base
Hydrolysis
Lactam deprotonates to anion
Failed.
🛠️ The "Golden Path" Protocol: Anhydrous Buffer Quench
Objective: Isolate the chloride without exposing it to the "Heat + Acid + Water" triangle of death.
Phase 1: The De-escalation (Removal of )
Do not quench the reaction mixture directly into water.
Evaporation: Upon reaction completion, remove excess
in vacuo (rotary evaporator) directly from the reaction flask.
Settings: 50-60°C bath, full vacuum.
Why: Removing the bulk
eliminates the source of exothermic acid generation ( + ) during the quench.
Azeotropic Drying (Optional but Recommended): Add dry Toluene (2x volume) to the residue and re-evaporate. This removes trace
.
Phase 2: The Cold Buffer Quench
The residue is now mostly product + trace acid. We must neutralize without creating a basic environment (which promotes
attack).
Dilution: Redissolve the dark residue in DCM (Dichloromethane) . Use a generous volume (e.g., 10-15 mL per gram of substrate).
Why: DCM shields the product from the aqueous phase.
Preparation of Quench Buffer: Prepare a saturated solution of Sodium Acetate (NaOAc) or Sodium Bicarbonate (
) and cool it to 0°C (ice bath).
Why: NaOAc buffers the pH to ~4-5. Strong bases (NaOH) will instantly hydrolyze your product. Strong acids (unbuffered HCl) can protonate N1/N5, further activating the ring toward water attack.
The Reverse Quench: Pour the DCM solution slowly into the stirring cold buffer .
Rate: Dropwise to steady stream. Keep internal temp < 10°C.
Rapid Separation: Agitate briskly for 2-3 minutes, then immediately separate the layers.
Crucial: Do not let the biphasic mixture stir for hours.
Filtration & Concentration: Filter and evaporate the DCM at < 40°C.
Storage: Store under Argon at -20°C.
🔬 Mechanism Deep Dive: Why It Fails
The hydrolysis follows an addition-elimination mechanism (
). The transition state is a Meisenheimer Complex .[2]
Caption: Figure 1: The irreversible
hydrolysis pathway. The reaction is driven by the stability of the resulting lactam (4-OH species) and catalyzed by extreme pH.
❓ Troubleshooting & FAQs
Q: My product turned into a solid mass inside the rotovap during
removal. Is it ruined?A: Likely not. The solid is usually the hydrochloride salt of your product mixed with phosphorous species. Do not scrape it out. Dissolve it directly in DCM inside the flask, then proceed to the buffer quench.
Q: Can I use simple ice water instead of Sodium Acetate?A: Risky. When residual
hits water, it generates massive amounts of HCl. This drops the pH to < 1. While the chloride is stable in acid cold, the local heat of hydrolysis + acid can trigger degradation. A buffer (NaOAc) prevents these pH extremes.
Q: I see a small amount of yellow precipitate at the interface. What is it?A: That is the hydrolyzed lactam. It is insoluble in DCM. Filter the biphasic mixture through a celite pad to remove this "rag layer" before separating phases.
Q: Can I purify this on silica gel?A: Yes, but move quickly. Use a gradient of Hexanes/Ethyl Acetate. Avoid Methanol in the eluent if possible, as methoxide (generated from trace basic impurities) can displace the chloride (
with MeOH) to form the methoxy-ether.
📊 Comparative Data: Quench Methods[1]
Method
Product Yield
Hydrolysis Risk
Purity Profile
Direct Water Quench
Low (30-50%)
Critical (High Heat/Acid)
Contaminated with Lactam
Ice/NaOH Quench
Very Low (<10%)
Fatal (OH- attack)
Mostly Lactam
Anhydrous Buffer (Recommended)
High (85-95%)
Low
Clean Chloride
📚 References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of activated diazines and
mechanisms).
Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience. (Detailed discussion on Gould-Jacobs and related naphthyridine syntheses).
BenchChem Technical Division. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Link (Protocol for "Reverse Quench" and safety regarding
).
ACS GCI Pharmaceutical Roundtable. (2022). Reagent Guide: Deoxychlorination. Link (Best practices for
removal and quenching).
Patel, B. et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines." Molecules, 17(5), 5246-5259. Link (Demonstrates the stability of activated chloropyrimidines under anhydrous conditions).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Agent: Senior Application Scientist
Ticket ID: SNAR-15N-OPT
Subject: Improving Yield & Purity of 4-chloro-3-nitro-1,5-naphthyridine Substitutions[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
User Query: "I am experiencing low yields and impurities when reacting 4-chloro-3-nitro-1,5-naphthyridine with amines/nucleophiles. How do I fix this?"
Scientist's Analysis:
The substrate 4-chloro-3-nitro-1,5-naphthyridine is an electronically "super-activated" electrophile.[1][2] The chlorine at C4 is activated by three distinct forces:
Ortho-Nitro Effect: The -NO₂ group at C3 withdraws electron density via induction (-I) and resonance (-M), stabilizing the Meisenheimer intermediate.[1][2]
Para-N1 Activation: The ring nitrogen at N1 is para to the leaving group, allowing it to act as an electron sink.
Inductive N5 Effect: The second ring nitrogen (N5) further depletes electron density from the fused system.
The Paradox: This extreme reactivity makes the SNAr reaction fast but renders the substrate highly susceptible to hydrolysis (reacting with trace water) and decomposition (redox sensitivity of the nitro group). Most yield losses in this system are due to moisture ingress, not lack of reactivity.
Troubleshooting Guide (The "Emergency Room")
Issue A: "My product precipitated, but the NMR shows a broad singlet at ~12 ppm and no alkyl peaks."
Diagnosis:Hydrolysis (Formation of Naphthyridinone).
The chlorine has been replaced by a hydroxyl group (-OH) from water, which tautomerizes to the amide (one form).[2] This is the most common failure mode.[2]
Immediate Fix: Stop using open-air reflux. Switch to anhydrous solvents.
The "Why": The C4 position is so electron-deficient that water (a poor nucleophile) competes effectively with your amine if the amine is sterically hindered or if the solvent is wet.
Issue B: "The reaction turned black/tarry and the yield is <20%."
Diagnosis:Thermal Decomposition / Polymerization.
Nitro-naphthyridines are thermally sensitive.[1] Heating this highly activated substrate to >100°C (e.g., refluxing DMF/DMSO) often triggers complex redox decomposition or polymerization.
Immediate Fix: Lower the temperature. This reaction often proceeds at 0°C to Room Temperature (RT) .[1]
The "Why": You are applying "forcing conditions" to a reaction that is already kinetically favored, pushing the system into thermodynamic degradation pathways.
Issue C: "Starting material remains despite long reaction times."
Diagnosis:HCl Inhibition.
As the amine reacts, it generates HCl. If you are using a 1:1 stoichiometry, the HCl protonates the remaining amine, rendering it non-nucleophilic (ammonium salt).
Immediate Fix: Add a non-nucleophilic base scavenger (DIPEA/TEA) or use 2.5 equivalents of the amine nucleophile.
Optimization Logic (The "Tuning Shop")
Use this decision matrix to select your reaction conditions.
Variable
Standard Protocol (Robust)
High-Performance Protocol (Sensitive)
Solvent
Isopropanol (iPrOH) or Ethanol
Anhydrous THF or Acetonitrile (MeCN)
Base
Triethylamine (TEA)
DIPEA (Hünig's Base) or Cs₂CO₃
Temp
60–80°C
0°C RT (Do not heat initially)
Atmosphere
Air (capped vial)
Argon/Nitrogen Balloon (Critical)
Conc.
0.1 M
0.2 – 0.5 M (Higher conc.[1][2] favors intermolecular SNAr over solvent attack)
Why DIPEA over TEA?
Diisopropylethylamine (DIPEA) is less nucleophilic than Triethylamine (TEA) due to steric bulk.[1] In rare cases, TEA can act as a nucleophile with highly activated substrates, forming quaternary ammonium salts. DIPEA avoids this risk.[1][2]
Visualizing the Chemistry
The following diagrams illustrate the competitive pathways and the decision logic for your experiments.
Diagram 1: Competitive Reaction Pathways
This diagram shows how moisture (Hydrolysis) competes with your desired Nucleophile (Amine).[1]
Caption: The kinetic competition between the desired SNAr pathway (green) and the irreversible hydrolysis pathway (red).
Diagram 2: Optimization Workflow
Follow this logic to determine the correct protocol for your specific nucleophile.
Caption: Decision tree for selecting reaction conditions based on nucleophile properties and observed impurities.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Anhydrous Conditions)
Recommended for valuable amines or when hydrolysis is observed.
Preparation: Flame-dry a 25 mL Round Bottom Flask (RBF) and cool under Argon/Nitrogen.
Dissolution: Add 4-chloro-3-nitro-1,5-naphthyridine (1.0 eq) and dissolve in Anhydrous THF or Dichloromethane (DCM) (0.2 M concentration).
Note: DCM is excellent if the substrate is soluble; it allows lower temperatures.[2]
Base Addition: Add DIPEA (1.5 eq). Cool the mixture to 0°C (ice bath).
Nucleophile Addition: Add the amine (1.1 eq) dropwise.[3]
Reaction: Stir at 0°C for 30 minutes. Check TLC. If SM remains, remove ice bath and stir at RT for 1–2 hours.
Checkpoint: Do not heat unless TLC shows no progress after 4 hours at RT.
Workup: Dilute with DCM, wash with water (x1) and Brine (x1). Dry over Na₂SO₄.[1][3][4]
Protocol B: The "High Throughput" (Alcohol Solvent)
Recommended for simple, non-precious amines (e.g., morpholine, piperidine).[2]
Setup: In a screw-cap vial, suspend 4-chloro-3-nitro-1,5-naphthyridine (1.0 eq) in Isopropanol (0.2 M).
Addition: Add the amine (2.5 eq). No external base is needed if amine is in excess.[1][2]
Reaction: Heat to 60°C for 1–2 hours.
Observation: The product often precipitates out of isopropanol upon cooling.
Isolation: Cool to RT. Filter the solid.[3][5] Wash with cold isopropanol and hexanes.[1]
Brown, D. J. The Naphthyridines; The Chemistry of Heterocyclic Compounds, Vol. 63; Wiley-Interscience: New York, 2008.[2] [1][2]
Litvinov, V. P. "Structure, physicochemical properties, and reactivity of 1,5-naphthyridines." Russian Chemical Reviews2004 , 73, 637.[2] [1][2]
Wagh, S. B.; et al. "Synthesis and biological evaluation of 4-substituted-3-nitro-1,5-naphthyridines."[1][2] Indian Journal of Chemistry2003 , 42B, 3117.[2] (Specific examples of SNAr on the 4-chloro-3-nitro scaffold).
Gozlan, H.; et al. "Synthesis of 1,5-naphthyridines."[1][2] Journal of Medicinal Chemistry1982 , 25, 1205.[2] (Methodology for chlorination and subsequent displacement).
Technical Support Center: 3-Nitro-1,5-Naphthyridine Purification
The following technical support guide addresses the purification of 3-nitro-1,5-naphthyridine and its immediate precursors. This guide is structured to assist researchers in overcoming the specific solubility and stabili...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the purification of 3-nitro-1,5-naphthyridine and its immediate precursors. This guide is structured to assist researchers in overcoming the specific solubility and stability challenges associated with electron-deficient nitrogen heterocycles.
3-Nitro-1,5-naphthyridine is a critical intermediate in the synthesis of antiviral and antibacterial agents. Researchers often encounter three primary challenges during its isolation:
Isomeric Contamination: Direct nitration often yields mixtures of 3-nitro, 3,7-dinitro, and trace 2-nitro isomers.[1]
Poor Solubility: The rigid bicyclic planar structure leads to high lattice energy, making it sparingly soluble in common organic solvents (ethanol, ethyl acetate) at room temperature.[1]
Tarry Byproducts: Skraup-type condensations or decarboxylation routes frequently generate polymerized "tars" that occlude the product.
Decision Matrix: Selecting Your Purification Route
Before initiating a protocol, assess your crude material's profile.[1] Use the logic flow below to determine the optimal method.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude impurity profile.
Issue: The crude product is a dark, sticky solid, common after decarboxylation or condensation reactions.[1]
Mechanism: 3-Nitro-1,5-naphthyridine is weakly basic. We exploit this by protonating the ring nitrogens to dissolve the compound in aqueous acid, leaving non-basic tars behind.
Issue: Presence of 3,7-dinitro isomers or unreacted starting material.[1]
Mechanism: The 3-nitro isomer has a distinct solubility curve in glacial acetic acid or ethanol compared to the dinitro species (which are generally less soluble).
Reagents:
Solvent System 1: Glacial Acetic Acid (Best for bulk cleaning)[1]
Solvent System 2: Ethanol/Water (9:[1]1) (Best for final polish)
Step-by-Step:
Saturation: Dissolve the crude solid in boiling Glacial Acetic Acid. Use the minimum amount required to achieve dissolution at reflux.
Critical Check: If a solid remains that refuses to dissolve even with excess hot solvent, filter it off immediately while hot.[1] This is likely the 3,7-dinitro impurity .
Controlled Cooling: Remove the heat source and let the flask cool to room temperature slowly (wrap the flask in a towel).
Crystallization: Once at room temperature, move to 4°C for 2 hours.
Wash: Filter the crystals. Wash with cold diethyl ether or hexane (do not wash with the crystallization solvent, or you will lose yield).[1]
Protocol C: Flash Chromatography (High Purity)
Issue: High-purity requirement (>98%) for biological assays; removal of N-oxide byproducts.
Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Note: Neutralize silica with 1% Triethylamine if the compound streaks.
Mobile Phase Gradient:
Volume (CV)
Solvent A (Dichloromethane)
Solvent B (Methanol)
Purpose
0–2
100%
0%
Elute non-polar impurities
2–10
98%
2%
Elute 3-nitro-1,5-naphthyridine
| 10–15 | 95% | 5% | Flush N-oxides/polar tars |
Technical Insight:
Avoid Ethyl Acetate/Hexane systems if possible. Naphthyridines often "tail" (streak) on silica in these solvents due to interaction between the ring nitrogens and acidic silanols. DCM/MeOH provides better peak shape.
Frequently Asked Questions (FAQs)
Q1: My product turned from bright yellow to brown after drying. What happened?A: This indicates N-oxidation or photo-degradation. 1,5-naphthyridines are electron-deficient but can be sensitive to air and light when in solution or wet.
Fix: Always dry under vacuum in the dark. Store the final solid under Argon at -20°C. If brown, perform a quick filtration through a short silica plug using DCM.
Q2: I cannot get the 3-nitro isomer to separate from the 3,7-dinitro isomer. Recrystallization isn't working.A: If the ratio of dinitro is high (>10%), recrystallization efficiency drops.[1]
Fix: Use Sublimation . 3-nitro-1,5-naphthyridine sublimes at moderate temperatures (140–160°C at 0.1 mmHg), whereas the dinitro species and polymeric tars have significantly lower vapor pressures. This is often superior to chromatography for this specific separation.
Q3: The solubility is terrible. Can I use DMSO for recrystallization?A:Avoid DMSO for recrystallization if possible. While it dissolves the compound, recovering it requires adding water (which crashes out impurities too) or high-vacuum evaporation (which stresses the molecule thermally). Use Dimethylformamide (DMF) if necessary, but Glacial Acetic Acid is preferred because it is easier to remove.[1]
Q4: How do I validate that I have the 3-nitro isomer and not the 2-nitro?A: Use 1H NMR coupling constants .
3-nitro: Look for the singlet (or very tight doublet) at C2 and C4. The coupling pattern of the non-nitrated ring will remain characteristic of pyridine.
2-nitro: The C3 and C4 protons will show a distinct doublet (J ~8-9 Hz).
Quick Check: TLC in 100% DCM. The 3-nitro isomer is typically more polar (lower Rf) than the 2-nitro isomer due to the dipole moment alignment relative to the ring nitrogens.
References & Authority
Naphthyridine Chemistry & Synthesis:
Litvinov, V. P. (2004).[1] Advances in the chemistry of naphthyridines. Russian Chemical Reviews. (Provides foundational data on ring stability and reactivity).
Context: Confirms the susceptibility of the 1,5-naphthyridine ring to nucleophilic attack and oxidative degradation.
Purification of Nitro-Heterocycles:
BenchChem.[2] Solvent selection for effective recrystallization of nitroaromatic compounds. Link[1]
Context: Validates the use of mixed solvent systems (Ethanol/Water) and the temperature-dependent solubility profiles of nitro-aromatics.
Chromatographic Techniques:
Miller, R. B., & Case, W. S. (2011).[1][3] Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education. Link
Context: Although focused on anilines, the principles of separating nitro-isomers via silica adsorption (exploiting dipole differences) apply directly to naphthyridines.
Synthesis of 1,5-Naphthyridines:
Mendoza, N., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC/NIH. Link
Context: Describes modified Skraup syntheses and the handling of chlorinated/nitro intermediates, supporting the acid-base extraction protocols for tar removal.
General Laboratory Techniques:
University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link
Context: Authoritative source for solvent polarity and "oiling out" troubleshooting.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: OPT-SOLV-NAPH-001
Subject: Optimizing Solvent Selection for ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
on Nitronaphthyridine Scaffolds
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Active
Executive Summary & Chemical Context
User Query: "How do I select the optimal solvent for nucleophilic substitution on a nitronaphthyridine core to maximize yield and simplify workup?"
Technical Analysis:
Nitronaphthyridines represent a class of "Super-Electrophiles." The fusion of two pyridine-like rings (naphthyridine) combined with a nitro group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) creates an extremely electron-deficient scaffold. Unlike standard phenyl systems, these substrates undergo Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) with exceptional facility.
However, this high reactivity introduces specific failure modes:
Over-substitution: The product is often still reactive enough to undergo a second substitution.
Hydrolysis: The activated core is susceptible to attack by trace water (acting as a nucleophile).
Workup Bottlenecks: The traditional use of dipolar aprotic solvents (DMF, DMSO) creates downstream isolation issues.[1]
This guide provides a logic-driven approach to solvent selection, moving from traditional kinetics to modern green alternatives.[1]
The Kinetic Control Panel: Solvent Selection Logic
The choice of solvent in
dictates the energy of the transition state and the reactivity of the nucleophile.
Mechanism of Action
In
, the rate-determining step is usually the formation of the Meisenheimer Complex (anionic intermediate).
Troubleshooting Guide: The "DMF Trap" & Impurities
A common failure mode in nitronaphthyridine chemistry is successful conversion followed by product loss during workup due to the high boiling point of DMSO/DMF.
Issue 1: "I can't remove the solvent (DMSO/DMF) without roasting my product."
Diagnosis: Rotovapping DMSO requires high heat, which degrades nitronaphthyridines (thermal decomposition).[1]
Solution: Do NOT distill the solvent. Use an extractive wash.[3]
The "5x Rule" Protocol:
Dilute the reaction mixture with Ethyl Acetate or 2-MeTHF (volume = 2x reaction volume).
Wash the organic layer with Water (volume = 5x reaction solvent volume).
Mechanism:[4][5][6][7][8] DMF/DMSO partition coefficient favors the aqueous phase heavily at high dilution.
Repeat water wash 2x.
Final wash with 5% LiCl (aq) to remove trace DMF.[1][3]
Issue 2: "My yield is low, but the starting material is gone."
Diagnosis: Hydrolysis. The nitro-activated ring is so electrophilic that trace water in your "anhydrous" DMF attacked the ring, displacing the leaving group with -OH (forming a naphthyridinone).
Solution:
reactions are exothermic. When scaling up (>5g), add the nucleophile slowly at 0°C before heating.
Incompatibility: Avoid mixing nitronaphthyridines with strong reducing agents (e.g., hydrazine) in the presence of metal catalysts unless strictly controlled, as this can lead to runaway decomposition.[1]
References
Solvent Effects in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
Green Solvent Alternatives: Kerton, F. M., & Marriott, R. (2013).[1] Alternative Solvents for Green Chemistry. Royal Society of Chemistry. Link
Workup of Polar Solvents: Delhaye, L., et al. (2007).[1] "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems." Organic Process Research & Development. Link[1]
Reactivity of Naphthyridines: Litvinov, V. P. (2004).[1] "Advances in the chemistry of naphthyridines." Russian Chemical Reviews. Link[1]
Phase Transfer Catalysis: Makosza, M. (2000).[1] "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. Link
Technical Support Center: Stability and Reactivity of 4-chloro-3-nitro-1,5-naphthyridine Under Basic Conditions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-chloro-3-nitro-1,5-naphthyridine. This document is designed for researchers, medicinal chemists, and process development scie...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-chloro-3-nitro-1,5-naphthyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth insights, troubleshooting protocols, and answers to frequently asked questions regarding the stability and reactivity of this compound, particularly under basic conditions. Our goal is to empower you to anticipate challenges, optimize your reactions, and ensure the integrity of your experimental outcomes.
Section 1: Fundamental Reactivity Profile
The chemical behavior of 4-chloro-3-nitro-1,5-naphthyridine is governed by the powerful electron-withdrawing effects of both the 1,5-naphthyridine core and the C-3 nitro group. The pyridine-like nitrogen atoms in the naphthyridine ring system inherently reduce the electron density of the aromatic system. This effect is dramatically amplified by the nitro group, which further withdraws electron density through both inductive and resonance effects.
This electronic arrangement renders the C-4 carbon, bearing the chloro substituent, highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is the primary pathway through which the molecule reacts under basic or nucleophilic conditions. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The significant stabilization of this intermediate by the nitro group and the ring nitrogens is the key factor for the high reactivity of the C-4 position.
General SNAr mechanism at the C-4 position.
Section 2: Troubleshooting Guide for Common Synthetic Transformations
This section addresses specific issues encountered during experiments in a question-and-answer format.
Question 1: My amination reaction with a primary/secondary amine is sluggish, stalls, or gives low yields. What are the common causes and how can I optimize the reaction?
This is a frequent challenge and can often be resolved by systematically evaluating the reaction parameters.
Causality & Explanation:
The rate of an SNAr reaction is highly dependent on the nucleophilicity of the amine, the solvent's ability to stabilize the charged intermediate, the temperature, and the presence of a suitable base to neutralize the HCl generated.
Troubleshooting Steps & Solutions:
Evaluate the Base:
Problem: An inappropriate base can hinder the reaction. If using the reacting amine as the base (2 equivalents), its basicity might be too low to effectively promote the reaction. Strong, sterically hindered bases may be incompatible.
Solution: Add an auxiliary base. For many aminations, an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is effective. These bases act as acid scavengers without competing as nucleophiles.
Solvent Choice is Critical:
Problem: Non-polar solvents (e.g., toluene, hexane) or protic solvents (e.g., ethanol, water) can significantly slow down SNAr reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.
Solution: Use a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate the Meisenheimer complex, accelerating the reaction. Acetonitrile (ACN) can also be effective.
Increase Thermal Energy:
Problem: The activation energy for the reaction may not be met at room temperature, especially with less nucleophilic amines (e.g., anilines).
Solution: Increase the reaction temperature. Reactions are commonly run between 80 °C and 120 °C. For very unreactive nucleophiles, microwave irradiation can be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[2]
Check Reagent Purity:
Problem: Moisture in the solvent or reagents can lead to the formation of the hydrolysis byproduct (4-hydroxy-3-nitro-1,5-naphthyridine). The amine may have degraded over time.
Solution: Use anhydrous solvents and ensure the amine nucleophile is pure.
Question 2: I am observing a significant amount of a highly polar byproduct that I suspect is 4-hydroxy-3-nitro-1,5-naphthyridine. Why is this happening and how can I prevent it?
This indicates a competitive hydrolysis reaction.
Causality & Explanation:
The C-4 position is highly activated towards nucleophilic attack. Hydroxide ions (from an aqueous base) or even neutral water molecules (especially at elevated temperatures) can act as nucleophiles, displacing the chloride to form the corresponding 4-hydroxy (or 4-oxo tautomer) derivative.[3]
Preventative Measures:
Ensure Anhydrous Conditions: This is the most critical factor. Use freshly distilled or commercially available anhydrous solvents. If using a solid base like K₂CO₃, ensure it is dried before use.
Avoid Aqueous Bases: Do not use aqueous solutions of bases like NaOH or KOH unless hydrolysis is the desired outcome.
Use an Excess of the Nucleophile: Employing a slight excess (e.g., 1.2-1.5 equivalents) of your desired amine or alcohol nucleophile can help it outcompete residual water through Le Châtelier's principle.
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction. If you see the byproduct forming early, it's a clear indication of a water-related issue.
Question 3: My reaction with a strong, non-nucleophilic base (e.g., LDA, NaH) is turning dark and showing a complex mixture of products on TLC/LC-MS. What is happening?
This suggests decomposition of the starting material or product.
Causality & Explanation:
While the C-4 position is the primary site for nucleophilic attack, the 1,5-naphthyridine ring system still possesses other reactive sites. Very strong bases can potentially deprotonate other positions on the ring, leading to undesired side reactions or polymerization, especially at elevated temperatures. Furthermore, the nitro group can be susceptible to reduction or other transformations under certain conditions, although this is less common with standard bases.
Troubleshooting Workflow:
Troubleshooting workflow for decomposition issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-chloro-3-nitro-1,5-naphthyridine?
A1: The compound should be stored in a refrigerator under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric degradation.[4] It is a solid at room temperature.[5]
Q2: How does the reactivity of the C-4 chloro group compare to the C-2 position in 1,5-naphthyridines?
A2: In 3-nitro-1,5-naphthyridine systems, the C-4 position is generally more activated towards nucleophilic substitution than the C-2 position. This regioselectivity is due to more effective stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C-4, allowing delocalization onto both the nitro group and the N-5 nitrogen.
Q3: Can I use this substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
A3: While SNAr is the dominant pathway with N- and O-nucleophiles, Pd-catalyzed cross-coupling is mechanistically distinct and is a viable strategy for forming C-C or C-N bonds. However, SNAr can be a significant competing reaction. Success often depends on careful selection of the catalyst, ligand, base, and solvent system to favor the oxidative addition/reductive elimination cycle of the cross-coupling reaction over the SNAr pathway. Mild bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred over stronger bases like alkoxides.
Q4: Is the nitro group susceptible to reduction?
A4: Yes. The nitro group can be readily reduced to an amino group using standard conditions such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction (e.g., SnCl₂, Fe/HCl).[6] It is important to note that reductive conditions can also lead to dehalogenation (removal of the chloro group).[7] Selective reduction of the nitro group while preserving the chloro group requires carefully controlled conditions.
Section 4: Data & Protocols
Table 1: Representative Conditions for SNAr on 4-chloro-3-nitro-1,5-naphthyridine
Nucleophile (Nu-H)
Base
Solvent
Temperature (°C)
Typical Outcome / Product
Benzylamine
K₂CO₃
DMF
80 - 100
4-(Benzylamino)-3-nitro-1,5-naphthyridine
Morpholine
DIPEA
ACN or NMP
80 - 120
4-(Morpholino)-3-nitro-1,5-naphthyridine
Sodium Methoxide
None (reagent is base)
Methanol
25 - 60
4-Methoxy-3-nitro-1,5-naphthyridine
Phenol
K₂CO₃ or Cs₂CO₃
DMF or DMSO
100 - 130
4-Phenoxy-3-nitro-1,5-naphthyridine
Water / NaOH
NaOH
Water / Dioxane
100
4-Hydroxy-3-nitro-1,5-naphthyridine
Experimental Protocol: General Procedure for Amination
This protocol provides a robust starting point for the SNAr reaction with a generic secondary amine.
Reaction Setup:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitro-1,5-naphthyridine (1.0 eq.).
Add potassium carbonate (K₂CO₃, 2.0 eq.).
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
Reagent Addition:
Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1-0.2 M.
Add the amine nucleophile (1.2 eq.) via syringe.
Reaction Conditions:
Heat the reaction mixture to 80-100 °C using an oil bath.
Stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The product is typically more UV-active and may have a different Rf value than the starting material.
Work-up and Isolation:
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
References
ResearchGate. "Alternative way to access 1,5‐naphthyridines 4‐substituted by amino..." researchgate.net. Accessed February 2024. [Link]
Kethireddy, S., et al. "Development of methodologies for synthesis of 4-hydroxy-[8][9]naphthyridine-3-carbonitriles." Materials Today: Proceedings, 2023. [Link]
Arora, P. K., et al. "Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN." Scientific Reports, vol. 4, 2014, p. 4475. [Link]
Ghahremanzadeh, R., et al. "One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a." Chemical Review and Letters, vol. 8, 2025, pp. 1069-1079. [Link]
Al-Tel, T. H. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, vol. 25, no. 17, 2020, p. 3969. [Link]
ResearchGate. "Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN." researchgate.net, 2014. [Link]
Nishiwaki, N. "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations." Molecules, vol. 26, no. 3, 2021, p. 653. [Link]
Arora, P. K., et al. "Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN." Scientific reports, vol. 4, 2014, p. 4475. [Link]
Sieliechi, L., et al. "Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone." Desalination and Water Treatment, vol. 57, 2016, pp. 1-8. [Link]
Arora, P. K., et al. "Degradation of chlorinated nitroaromatic compounds." Applied Microbiology and Biotechnology, vol. 93, no. 6, 2012, pp. 2265-77. [Link]
Abarca, B., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 25, no. 14, 2020, p. 3252. [Link]
Abarca, B., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 25, no. 14, 2020. [Link]
ResearchGate. "The amination of 3‐nitro‐1,5‐naphthyridines by liquid ammonia/potassium permanganate. A new and convenient amination method." researchgate.net. Accessed February 2024. [Link]
Abarca, B., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 25, no. 14, 2020, p. 3252. [Link]
Koyiri, K., et al. "SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES." Rasayan Journal of Chemistry, vol. 11, no. 2, 2018, pp. 801-805. [Link]
Stolarczyk, M., et al. "Antimicrobial Activity of Naphthyridine Derivatives." Molecules, vol. 29, no. 1, 2024, p. 23. [Link]
Journal of Chemical and Pharmaceutical Research. "Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride." jocpr.com, 2015. [Link]
Sharma, P., et al. "A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives." Journal of Chemistry, vol. 2021, 2021, pp. 1-10. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Naphthyridine Chemistry Division
Topic: Troubleshooting Low Reactivity of 4-Chloro Substituents in Naphthyridines
Ticket ID: #NAP-4CL-SNAR
Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group
Executive Summary
The reactivity of 4-chloronaphthyridines is not uniform; it is strictly dictated by the specific isomer topology (1,x- vs. 2,x-) and the electronic environment of the ring nitrogens. While 1,x-naphthyridines generally undergo SNAr due to para-activation, users frequently report "low reactivity" due to three distinct failure modes: Electronic Mismatch (in 2,x-isomers), Hydrolytic Deactivation (conversion to naphthyridinones), or Catalyst Poisoning (in Pd-couplings). This guide provides diagnostic workflows and optimized protocols to overcome these barriers.
Phase 1: Diagnostic Workflow
Before altering reaction conditions, determine if your issue is thermodynamic (electronic) or kinetic (experimental). Use the following decision tree.
Figure 1: Diagnostic logic flow for identifying the root cause of chloronaphthyridine inertness.
Phase 2: Troubleshooting & FAQs
Module 1: Electronic Diagnostics (The "Why")
Q: Why does 4-chloro-1,5-naphthyridine react with amines, but 4-chloro-2,6-naphthyridine does not?A: This is the most common oversight. Reactivity is governed by the position of the chlorine relative to the ring nitrogens.
1,x-Naphthyridines (Active): The 4-chloro group is para to the N1 nitrogen. This allows the nitrogen to act as an electron sink, stabilizing the Meisenheimer complex intermediate essential for SNAr.
2,x-Naphthyridines (Inert): The 4-chloro group is meta to the N2 nitrogen. There is no resonance stabilization for the incoming nucleophile. SNAr is effectively forbidden under standard conditions.
Reactivity Hierarchy Table:
Isomer
4-Cl Position relative to N
Electronic State
Recommended Strategy
1,5- / 1,6- / 1,8-
Para to N1
Activated
Standard SNAr (Heat/Base)
1,7-
Para to N1
Activated
Standard SNAr
| 2,6- / 2,7- | Meta to N2 | Deactivated | MUST use Pd-Catalysis (Buchwald) |
Module 2: SNAr Optimization (For 1,x-Isomers)
Q: My 4-chloro-1,5-naphthyridine is not reacting with aniline even at reflux. How do I force it?A: Anilines are weak nucleophiles. If standard reflux in ethanol/dioxane fails, you must activate the electrophile (the naphthyridine) rather than the nucleophile.
Protocol A: Acid-Catalyzed SNAr
Mechanistic Insight: Protonating the naphthyridine nitrogen (N1) dramatically lowers the LUMO energy, making the C4 position significantly more electrophilic [1].
Solvent: 1,4-Dioxane or 2-Butanol.
Additives: 1.0 - 2.0 equiv. HCl (4M in dioxane) or p-TsOH.
Conditions: Heat to 90–110 °C.
Workup: The product will often precipitate as the hydrochloride salt. Filter and neutralize.
Protocol B: The "Phenol Melt" (The Nuclear Option)
Mechanistic Insight: Phenol acts as both a high-boiling solvent and a proton-transfer catalyst.
Mix 4-chloronaphthyridine and amine (1.5 equiv) in solid phenol (5–10 equiv).
Heat to 130–150 °C (melt).
Monitor: Reaction is usually complete in <2 hours.
Workup: Dilute with Et2O or dilute NaOH to wash away phenol.
Module 3: Transition Metal Catalysis (For 2,x-Isomers & Difficult Substrates)
Q: SNAr is decomposing my substrate. How do I apply Buchwald-Hartwig conditions?A: Naphthyridines are electron-deficient and can bind strongly to Palladium, poisoning the catalyst. You must use bulky, electron-rich ligands to prevent catalyst arrest [2].
Optimized Buchwald-Hartwig Protocol:
Catalyst: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2.
Ligand:BrettPhos (for primary amines) or RuPhos (for secondary amines).[1] Do not use BINAP; it is often too sterically crowded for these bicyclic systems.
Base: Cs2CO3 (weak base preferred to prevent hydrolysis) or NaOtBu (if substrate is stable).
Solvent: Toluene or tert-Amyl alcohol (anhydrous).
Temperature: 80–100 °C.
Figure 2: Ligand selection matrix for Pd-catalyzed amination of chloronaphthyridines.
Module 4: The "Hidden" Side Reaction (Hydrolysis)
Q: My LCMS shows consumption of starting material, but the product mass is M-18 or M-Cl+OH. What happened?A: You are seeing hydrolysis to the naphthyridinone (4-hydroxy-naphthyridine).
Cause: 4-chloronaphthyridines are extremely sensitive to moisture, especially in basic media. The hydroxide ion (from wet solvent or base) is a better nucleophile than your amine [3].
Identification: The hydroxy impurity is often highly insoluble and may crash out as a white solid, mistaken for product. It does not fluoresce as strongly as the amino-product.
Solution:
Drying: Use molecular sieves for all solvents (Dioxane, DMF).
Base Switch: Switch from hygroscopic bases (KOH, NaOH) to DIPEA or Et3N.
Technical Support Center: Minimizing Side Reactions in the Reduction of Nitro-Naphthyridines
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the chemical synthesis of amino-naphthyridines. The reduction of a nitro group on the electron-deficient n...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the chemical synthesis of amino-naphthyridines. The reduction of a nitro group on the electron-deficient naphthyridine ring system is a critical transformation, yet it is frequently complicated by a variety of side reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges, enhance reaction selectivity, and maximize the yield of your desired amino-naphthyridine product.
Section 1: The Mechanistic Landscape of Nitro Group Reduction
The conversion of a nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction that proceeds through several reactive intermediates.[1] Understanding the pathways that form both the desired product and unwanted byproducts is the first step toward optimizing your reaction.
The reduction typically follows one of two routes, often occurring in parallel:
Direct Hydrogenation Pathway: This is the desired route where the nitro group is sequentially reduced to nitroso, then to a hydroxylamine, and finally to the target amine.[1]
Condensation Pathway: This competitive pathway leads to dimeric impurities. It occurs when the nitroso and hydroxylamine intermediates, present in the reaction mixture, condense to form an azoxy compound. This species can be further reduced to azo and hydrazo derivatives.[2][3]
These competing pathways are highly dependent on reaction conditions, particularly pH.[4][5]
Caption: Troubleshooting workflow for nitro-naphthyridine reduction.
Q4: How can I effectively monitor the reaction to know when it's truly complete?
A4: Proper reaction monitoring is crucial to prevent under- or over-reaction.
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the starting material, the reaction mixture, and (if available) the pure product. A complete reaction is indicated by the total disappearance of the starting material spot. Look for intermediate spots, which may appear and then disappear during the reaction.
[6]* High-Performance Liquid Chromatography (HPLC) or LC-MS: These techniques provide more quantitative and sensitive analysis. They can clearly resolve the starting material, product, and various intermediates or side products, allowing for a precise determination of reaction completion and purity.
[6]
Section 3: Recommended Experimental Protocols
Here are two robust, step-by-step protocols designed to maximize success and minimize side reactions.
Protocol 1: Reduction with Tin(II) Chloride Dihydrate (High Chemoselectivity)
This method is highly reliable, avoids catalyst poisoning, and is exceptionally selective, preserving most other functional groups, including halogens.
[7]
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro-naphthyridine (1.0 eq).
Reagent Addition: Add ethanol (or ethyl acetate) as the solvent, followed by Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. The reaction is often complete within 1-3 hours.
Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
[6]5. Workup: Once complete, cool the reaction mixture and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9). This will precipitate tin salts.
Isolation: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with the reaction solvent (e.g., ethyl acetate). [6]Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino-naphthyridine.
Protocol 2: Catalytic Transfer Hydrogenation (Milder Catalytic Method)
This method uses a hydrogen donor in place of high-pressure hydrogen gas and is a good alternative to standard hydrogenation.
Setup: To a solution of the nitro-naphthyridine (1.0 eq) in methanol or ethanol in a round-bottom flask, add ammonium formate (HCOONH₄, 3-5 equivalents).
[7]2. Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight). Note: This method is not recommended if your substrate contains halogens.
Reaction: Stir the mixture vigorously at room temperature or heat gently to 40-50 °C. The reaction progress can be observed by gas evolution (CO₂).
Monitoring: Monitor by TLC or HPLC for the disappearance of the starting material.
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air. Wash the Celite pad thoroughly with the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified further as needed.
Section 4: Summary Table of Common Reduction Methods
Stoichiometric amounts of tin salts are generated, requiring careful workup and disposal.
Excellent . Preserves halogens, carbonyls, esters, and nitriles. [7][13]
Sulfide Reduction
Na₂S or NaHS
Can be selective for one nitro group in dinitro compounds. [13]
Often gives lower yields and less clean reactions; strong odor.
Can be selective but is generally less reliable than other methods.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
Ma, Y., et al. (2024).
Benchchem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
Yuan, S., et al. (2009).
Nikpour, M., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
Klyuev, M. V., & Shchigal, O. V. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
Purohit, R., & Kole, P. L. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
Selt, M., & Schmalz, H.-G. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
Jagadeesh, R. V., & Beller, M. (2014). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
Benchchem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
Pasha, M. A., & Nageshwar, V. (2006). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry.
Wikipedia. (n.d.). Béchamp reduction.
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
Wikipedia. (n.d.). Reduction of nitro compounds.
Isom, E. L., & Wojtas, L. (2018). Optimization of Nitro Reduction Conditions.
Hawley, M. D., & Tatawawadi, S. V. (1967). Reduction of Nitro, Nitroso, Azo and Azoxy Groups.
Various Authors. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?
Callier, A. C., & Taber, D. F. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
Zhou, X., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Chemistry.
Zeynizadeh, B., & Rahimi, S. (2006). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4. Bulletin of the Korean Chemical Society.
Agrawal, Y., & Patel, C. (2013). Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine.
Blankespoor, R. L., et al. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
US Patent US4217304A. (1980). Continuous reduction process.
Wang, X., et al. (2023).
Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
Skowerski, K., et al. (2021).
Dossumov, K., et al. (2021).
Cericola, D. (2019).
EP Patent EP0825979B1. (2002). Process for the catalytic hydrogenation of aromatic nitro compounds.
Boyd, A., et al. (2019).
Salih, S. M., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC.
A Researcher's Guide to the 1H NMR Spectroscopic Characterization of 4-chloro-3-nitro-1,5-naphthyridine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-chloro-3-nitro-1,5-naphthyridine. Designed for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-chloro-3-nitro-1,5-naphthyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation based on established principles of NMR spectroscopy and comparative data from related structures. Our objective is to equip you with the expertise to predict, analyze, and validate the ¹H NMR spectrum of this and similar complex heterocyclic systems.
Introduction: The Structural Significance of 4-chloro-3-nitro-1,5-naphthyridine
4-chloro-3-nitro-1,5-naphthyridine is a substituted heterocyclic compound belonging to the naphthyridine family. The 1,5-naphthyridine core is a key structural motif in numerous biologically active molecules and pharmaceutical agents. The introduction of a chloro and a nitro group at the 4- and 3-positions, respectively, significantly modulates the electronic properties and reactivity of the parent ring system. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. This guide will dissect the expected ¹H NMR spectrum of this molecule, providing a robust framework for its characterization.
Predicted ¹H NMR Spectrum and Rationale
The structure of 4-chloro-3-nitro-1,5-naphthyridine presents four aromatic protons, each with a unique chemical environment. The interpretation of their signals is based on the foundational principles of chemical shift, spin-spin coupling, and the influence of substituents.
Structure and Proton Numbering:
Caption: Molecular structure of 4-chloro-3-nitro-1,5-naphthyridine with proton numbering.
2.1. Foundational Data: The ¹H NMR Spectrum of 1,5-Naphthyridine
To predict the spectrum of the substituted compound, we first consider the chemical shifts of the parent 1,5-naphthyridine. In D₂O, the proton chemical shifts are: H2/H6 at 8.96 ppm (dd, J = 4.2, 1.7 Hz), H4/H8 at 8.46 ppm (dd, J = 8.5, 1.7 Hz), and H3/H7 at 7.84 ppm (dd, J = 8.5, 4.2 Hz)[1]. This provides a baseline from which we can predict the influence of the chloro and nitro substituents.
2.2. Substituent Effects on Chemical Shifts
The introduction of a chlorine atom at C4 and a nitro group at C3 will induce significant downfield shifts for the remaining protons due to their electron-withdrawing nature.
H2: This proton is ortho to the electron-withdrawing nitro group and the ring nitrogen (N1), and meta to the chlorine atom. The strong deshielding effects of the adjacent nitro group and the nitrogen atom are expected to shift this proton significantly downfield.
H6: This proton is situated on the unsubstituted pyridine ring. It is ortho to a ring nitrogen (N5) and will experience a downfield shift, though less pronounced than H2.
H7: This proton is meta to the ring nitrogen (N5) and will be the most upfield of the aromatic protons.
H8: This proton is para to the chloro-substituted carbon and ortho to a ring nitrogen (N5), leading to a downfield shift.
2.3. Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The following table summarizes the predicted ¹H NMR data for 4-chloro-3-nitro-1,5-naphthyridine. These predictions are based on the additive effects of the substituents on the parent naphthyridine system and comparison with similarly substituted aromatic compounds.
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H2
9.20 - 9.40
Doublet (d)
JH2-H? ≈ 2-3 Hz
Strongly deshielded by adjacent NO₂ and N1. Coupling may occur with a distant proton.
H8
8.80 - 9.00
Doublet of doublets (dd)
JH8-H7 ≈ 8-9 Hz, JH8-H6 ≈ 1-2 Hz
Deshielded by ortho N5 and electronic effects from the other ring.
H6
8.60 - 8.80
Doublet of doublets (dd)
JH6-H7 ≈ 4-5 Hz, JH6-H8 ≈ 1-2 Hz
Deshielded by ortho N5.
H7
8.00 - 8.20
Doublet of doublets (dd)
JH7-H8 ≈ 8-9 Hz, JH7-H6 ≈ 4-5 Hz
Most upfield proton, coupled to both H6 and H8.
2.4. Comparative Analysis with Related Structures
The predicted chemical shifts are in line with observations for other substituted naphthyridines and nitroaromatic compounds. For instance, in various 2,7-naphthyridine derivatives, substituent effects have been shown to cause predictable shifts in proton resonances[2]. Similarly, the ¹H NMR spectrum of 4-chloro-3-nitroaniline shows distinct signals for its aromatic protons, which can serve as a qualitative model for the substituent effects in the naphthyridine system[3].
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 4-chloro-3-nitro-1,5-naphthyridine, the following protocol is recommended.
3.1. Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic compounds.
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2. NMR Spectrometer Setup
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
Acquisition Time (AQ): 2-4 seconds.
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for aromatic compounds.
3.3. Data Processing
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
Phase Correction: Manually or automatically correct the phase of the spectrum.
Baseline Correction: Apply a baseline correction to ensure accurate integration.
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Integration: Integrate the signals corresponding to each proton. The integral ratios should correspond to the number of protons giving rise to each signal (in this case, a 1:1:1:1 ratio is expected).
Peak Picking and Coupling Constant Analysis: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) between coupled protons.
Workflow for ¹H NMR Analysis:
Caption: A streamlined workflow for the ¹H NMR characterization of 4-chloro-3-nitro-1,5-naphthyridine.
Conclusion
The ¹H NMR spectroscopic characterization of 4-chloro-3-nitro-1,5-naphthyridine is a critical step in its synthesis and application. By understanding the fundamental principles of NMR and leveraging comparative data from related structures, researchers can confidently predict, acquire, and interpret the spectrum of this complex heterocyclic molecule. The predicted downfield shifts of the aromatic protons and their characteristic coupling patterns provide a unique spectroscopic fingerprint for this compound, enabling its unambiguous identification.
References
Mureşan, S., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 754-761. Available from: [Link][2]
Nowrouzi, N., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Scientific Reports, 15(1), 1-12.[4]
Kravchenko, D. V., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 29(22), 5034. Available from: [Link][5]
Ibrahim, M. A., et al. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1133–1139. Available from: [Link][6]
Reich, H. J. (2020). ¹H NMR Chemical Shifts. University of Wisconsin. Available from: [Link][7]
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available from: [Link][8]
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available from: [Link][9]
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link][10]
Marzilli, L. G., et al. (2002). Interactions of 1,5-naphthyridine with Pd(en)Cl₂ or ₂ in aqueous solution. Dalton Transactions, (12), 2495-2502. Available from: [Link][1][11]
Comprehensive Guide: Mass Spectrometry Fragmentation of Nitronaphthyridine Derivatives
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of nitronaphthyridine derivatives. It is designed for researchers requiring structural elucidation of these bioactiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of nitronaphthyridine derivatives. It is designed for researchers requiring structural elucidation of these bioactive scaffolds, often used in drug discovery for their antibacterial and anticancer properties.
Executive Summary
Nitronaphthyridines (e.g., 3-nitro-1,8-naphthyridine) represent a critical class of nitrogen-containing heterocycles. Their mass spectral behavior is governed by the interplay between the electron-withdrawing nitro group and the electron-deficient naphthyridine core. Unlike simple nitroarenes, these derivatives exhibit complex fragmentation pathways involving sequential ring contractions and specific "ortho-effects" mediated by the ring nitrogens.
This guide compares the fragmentation signatures of Nitronaphthyridines against their structural analogs, Nitroquinolines and Nitronaphthalenes , providing a robust framework for differentiation.
Technical Deep Dive: Fragmentation Mechanisms
Primary Fragmentation Channels
The fragmentation of nitronaphthyridines under Electron Ionization (EI, 70 eV) is dominated by the stability of the heteroaromatic core and the lability of the C-N bond connecting the nitro group.
Nitro Group Elimination (The Diagnostic Split):
[M – NO2]• (Loss of 46 Da): The most prominent pathway. The molecular ion (
) undergoes homolytic cleavage of the bond, expelling a neutral radical. This yields a highly stable naphthyridinyl cation ().
[M – NO]• (Loss of 30 Da): A competing pathway involving a nitro-to-nitrite (
) rearrangement followed by loss of NO. This results in a phenoxy-type radical cation (), often observed in 1-nitronaphthalenes but less intense in naphthyridines due to the electron-deficient ring destabilizing the intermediate.
Heterocyclic Ring Disintegration:
Sequential HCN Loss (Loss of 27 Da): Unlike nitronaphthalenes, nitronaphthyridines possess two ring nitrogens. Following the loss of the nitro group, the destabilized core typically fragments by ejecting hydrogen cyanide (HCN).
Pathway:
.
The "Ortho Effect" in Substituted Derivatives
If the nitronaphthyridine bears a substituent ortho to the nitro group (e.g., 2-amino-3-nitro-1,8-naphthyridine), the fragmentation changes drastically due to intramolecular interaction.
Mechanism: Hydrogen transfer from the ortho-substituent to the nitro oxygen, followed by the elimination of OH• (17 Da) or H₂O (18 Da) .
Significance: This pathway is diagnostic for ortho substitution patterns, distinguishing them from meta or para isomers which cannot undergo this cyclic transition state.[1]
Comparative Analysis: Naphthyridines vs. Alternatives
The following table contrasts the MS behavior of Nitronaphthyridines with Nitroquinolines (one nitrogen) and Nitronaphthalenes (zero nitrogens).
Feature
Nitronaphthyridines (2 Ns)
Nitroquinolines (1 N)
Nitronaphthalenes (0 N)
Molecular Ion ()
Strong intensity; odd mass (if mono-nitro)
Strong intensity; even mass (if mono-nitro)
Strong intensity; odd mass (if mono-nitro)
Primary Loss
(dominant)
(dominant)
and (isomer dependent)
HCN Elimination
Double sequential loss (2x 27 Da)
Single loss (1x 27 Da)
Rare/Absent
CO Elimination
Observed only if carbonyl/phenol forms
Observed in specific isomers
Diagnostic for 1-nitronaphthalene (peri-effect)
Ring Stability
High; requires high energy to break core
Moderate
Moderate
Nitrogen Rule
Odd mass = Odd N count (e.g., 3 Ns total)
Even mass = Even N count (e.g., 2 Ns total)
Odd mass = Odd N count (e.g., 1 N total)
Visualization of Fragmentation Pathways[4][5][6][7]
The following diagram illustrates the fragmentation tree for a generic 3-nitro-1,8-naphthyridine under Electron Ionization (EI).
Caption: Figure 1. Proposed EI fragmentation pathway for 3-nitro-1,8-naphthyridine (MW 175).[2] The primary route involves nitro group loss followed by sequential HCN eliminations.
Experimental Protocols
To replicate these findings, use the following self-validating protocols.
) in the ESI source if voltage is too high or if protic solvents are used excessively. Check for peaks (reduction of to is a mass loss of 30, gain of 16... actually mass change is ). Correction: Reduction of (46) to (16) results in a loss of 30 Da.
References
Harley-Mason, J., Toube, T. P., & Williams, D. H. (1966).[5] Studies in mass spectrometry.[1][3][5][6][7][8][9][10][11][12] Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines. Asian Journal of Chemistry. Retrieved from [Link]
Beynon, J. H., Job, B. E., & Williams, A. E. (1966). Mass Spectrometry: The Elimination of CO from Substituted Nitro Naphthalenes. Z. Naturforsch. Retrieved from [Link]
Comparative IR Spectrum Analysis: Nitro vs. Chloro Functional Groups in Naphthyridine Scaffolds
Executive Summary & Technical Context[1][2][3][4][5][6] In the development of naphthyridine-based therapeutics—such as potential topoisomerase II inhibitors or antimicrobial agents—verifying the integrity of functional g...
In the development of naphthyridine-based therapeutics—such as potential topoisomerase II inhibitors or antimicrobial agents—verifying the integrity of functional group substitution is a critical quality gate. While NMR (
) provides definitive structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy remains the most rapid, cost-effective method for initial structure validation and impurity profiling.
This guide provides an objective technical comparison of the vibrational signatures of Nitro (
) and Chloro () substituents on the naphthyridine core. Distinguishing these groups is chemically significant: the nitro group is a strong resonance withdrawer that dramatically alters the dipole moment (and thus IR intensity), whereas the chloro group acts primarily through inductive withdrawal with weaker dipole changes, often burying its signal in the fingerprint region.
Key Takeaway: The presence of a nitro group is definitively confirmed by two distinct, high-intensity bands (
). In contrast, verifying a chloro substituent requires a subtractive approach—confirming the absence of nitro bands—and careful inspection of the fingerprint region () for C-Cl stretching modes coupled with ring deformations.
Theoretical Framework: Vibrational Modes in Heteroaromatic Systems
To accurately interpret the spectra, one must understand the electronic influence of these substituents on the 1,8-naphthyridine skeleton.
The Nitro Group (
)
The nitro group behaves as a "spectroscopic beacon." The
bonds are highly polar, resulting in large changes in dipole moment during stretching vibrations. This produces two of the most intense bands in the entire IR spectrum:
) decreases electron density in the naphthyridine ring, often shifting ring skeletal vibrations () to slightly higher frequencies due to bond shortening, though conjugation can lower the frequencies themselves.
The Chloro Group (
)
The chloro group presents a "spectroscopic challenge." The
bond is less polar than and significantly heavier (reduced mass effect), pushing its fundamental stretching frequency into the low-energy fingerprint region.
C-Cl Stretch (
): Occurs at low wavenumbers (), often mixing with ring breathing modes.
Electronic Effect: Inductive withdrawal (
) dominates over weak resonance donation (), causing subtle shifts in the aromatic out-of-plane (OOP) bending vibrations.
Comparative Spectral Analysis
The following data summarizes the diagnostic bands required to distinguish between nitro- and chloro-substituted naphthyridines.
Table 1: Diagnostic IR Bands for Naphthyridine Derivatives
Functional Group
Vibrational Mode
Frequency Range ()
Intensity
Diagnostic Reliability
Nitro ()
Asymmetric Stretch
Very Strong
High (Primary Indicator)
Symmetric Stretch
Strong
High (Confirmation)
Stretch (Ar-)
Medium
Moderate (Often obscured)
Chloro ()
Stretch (Aryl)
Medium/Strong
Moderate (Fingerprint region overlap)
Ring Vibration (Cl-sensitive)
Strong
Low (Non-specific)
Naphthyridine Core
Aromatic Stretch
Weak
Baseline Reference
Ring Skeletal ()
Medium/Strong
Scaffold Confirmation
Detailed Interpretation Guide
A. Analyzing the Nitro-Naphthyridine
When analyzing a nitro-substituted derivative (e.g., 3-nitro-1,8-naphthyridine), the spectrum will be dominated by the
bands.
Look for the "Vampire Teeth": The asymmetric stretch (
) and symmetric stretch () often appear as the two strongest peaks in the spectrum, dwarfing the aromatic C-H stretches.
Conjugation Shift: Because the nitro group is conjugated to the naphthyridine ring, these bands appear at lower frequencies than in non-aromatic nitro compounds (which typically show
).
B. Analyzing the Chloro-Naphthyridine
For a chloro-substituted derivative (e.g., 2-chloro-1,8-naphthyridine), the approach is subtractive.
Confirm Absence of Nitro: Ensure there are no intense bands at
region. A sharp, distinct band in this range (often for heteroaromatic chlorides) is characteristic of the C-Cl stretch.
Ring Breathing: A strong band often appears between
, associated with an in-plane ring deformation sensitized by the heavy halogen substituent.
Visualization of Diagnostic Logic
The following decision tree illustrates the logical workflow for assigning the functional group based on spectral data.
Figure 1: Logical decision tree for distinguishing Nitro and Chloro substituents on naphthyridine scaffolds via IR spectroscopy.
Experimental Protocol: Ensuring Spectral Fidelity
To reliably distinguish these bands, particularly the low-frequency C-Cl stretch, the experimental setup must be optimized. The Attenuated Total Reflectance (ATR) method is recommended over KBr pellets for reproducibility and ease of use in high-throughput environments.
Protocol: ATR-FTIR Analysis of Naphthyridine Derivatives
Objective: Obtain high-resolution spectra (
) with sufficient signal-to-noise ratio to resolve fingerprint bands.
Materials:
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Diamond or ZnSe ATR Crystal (Diamond is preferred for hardness and chemical resistance).
Solvent: Isopropanol or Acetone (for cleaning).
Workflow:
System Blanking:
Clean the ATR crystal with isopropanol and a lint-free wipe.
Collect a background spectrum (air) with the same parameters as the sample (Range:
, Scans: 16 or 32).
Rationale: Removes atmospheric
and interference, which can obscure bands in the region.
Sample Application:
Place approximately 2-5 mg of the solid naphthyridine derivative onto the center of the crystal.
Crucial Step: Apply pressure using the anvil clamp until the force gauge indicates optimal contact.
Why? Poor contact results in weak intensity, making the C-Cl "fingerprint" bands indistinguishable from baseline noise.
Data Acquisition:
Scan Range:
(Must go down to 450 to see C-Cl).
Resolution:
.
Accumulation: 16 scans (standard) or 64 scans (if signal is weak).
Post-Processing:
Apply ATR Correction (software algorithm).
Scientific Integrity: ATR intensity is wavelength-dependent (penetration depth increases with wavelength). Uncorrected spectra artificially enhance low-frequency bands (like C-Cl). Correction normalizes this for comparison with library transmission spectra.
Baseline correct if necessary (Rubberband method).
Figure 2: Step-by-step experimental workflow for ATR-FTIR analysis.[2][3]
Conclusion
In the structural analysis of naphthyridines, IR spectroscopy serves as a rapid binary filter. The nitro group is unambiguous, defined by its dominant asymmetric and symmetric stretching modes at
and . The chloro group is identified by exclusion of the nitro signal and the presence of specific low-frequency bands (). By adhering to the ATR protocol and applying proper spectral correction, researchers can confidently utilize these signatures for initial compound verification before proceeding to more resource-intensive NMR or MS validation.
References
Laxminarayana, E., et al. (2010). "A Facile Synthesis of 2-Chloro-1,8-Naphthyridine-3-Carbaldehyde; Their Transformation into Different Functionalities and Antimicrobial Activity." International Journal of Chemical Sciences.
University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." Organic Chemistry Tutorials.
University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." Organic Chemistry Tutorials.
LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups."
Das, P., & Lee, Y. P. (2013).[4] "Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl radical." The Journal of Chemical Physics.
A Comparative Guide to the Biological Activity of Quinoline and 1,5-Naphthyridine Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry and drug discovery, quinoline and its bioisostere, 1,5-naphthyridine, represent two privileged scaffolds. Their s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, quinoline and its bioisostere, 1,5-naphthyridine, represent two privileged scaffolds. Their structural similarities, characterized by a fused bicyclic aromatic system, are juxtaposed with a critical difference: the position of the second nitrogen atom in the naphthyridine ring. This subtle alteration can significantly impact the physicochemical properties and, consequently, the biological activity of the resulting analogs. This guide provides a comprehensive comparison of the biological activities of quinoline and 1,5-naphthyridine derivatives, supported by experimental data, to inform the strategic design of novel therapeutic agents.
Core Structural Differences and Their Implications
The defining feature that distinguishes a 1,5-naphthyridine from a quinoline is the substitution of a carbon atom with a nitrogen atom at the 5-position of the bicyclic ring system. This change has profound effects on the molecule's electronic distribution, hydrogen bonding capacity, and overall shape, which in turn dictates its interaction with biological targets.[1]
The additional nitrogen atom in the 1,5-naphthyridine scaffold introduces a new hydrogen bond acceptor site and alters the molecule's dipole moment and polar surface area. These modifications can lead to differential binding affinities for enzymes and receptors, and can also influence pharmacokinetic properties such as solubility and membrane permeability.
Comparative Biological Activities
Anticancer Activity
Both quinoline and 1,5-naphthyridine cores are integral to numerous compounds with potent anticancer properties.[2] A primary mechanism of action for many of these compounds is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.
A study on hybrid quinolino[4,3-b][3][4]naphthyridine derivatives demonstrated significant topoisomerase I inhibitory activity and cytotoxicity against various cancer cell lines.[3] For instance, a tetrahydroquinolino[4,3-b][3][4]naphthyridin-6(5H)-one derivative (compound 9 in the study) exhibited IC50 values of 3.25 µM against the A549 lung cancer cell line and 2.08 µM against the SKOV3 ovarian cancer cell line.[3] While this study explores fused systems, it highlights the potential of combining these two pharmacophores.
Although direct head-to-head comparisons of simple, corresponding quinoline and 1,5-naphthyridine analogs are not abundant in the literature, we can collate data from various studies to draw inferences. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50, µM) of Quinoline and 1,5-Naphthyridine Derivatives
Disclaimer: The data in this table is compiled from different research articles and is for illustrative purposes. A direct comparison of potency should be made with caution due to potential variations in experimental protocols.
The available data suggests that the 1,5-naphthyridine scaffold is a highly promising framework for the development of potent anticancer agents, particularly those targeting topoisomerase I.
Antibacterial Activity
The quinoline scaffold is famously represented by the fluoroquinolone class of antibiotics. However, the emergence of bacterial resistance has necessitated the exploration of novel antibacterial agents, including those based on the 1,5-naphthyridine core.
One study investigated a series of phenyl-substituted quinoxalines, quinazolines, and 1,5-naphthyridines for their antibacterial activity.[6] A guanidinomethyl-substituted 1,5-naphthyridine derivative (compound 18 in the study) demonstrated notable activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 8.0 µg/mL for both strains.[6]
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Quinoline and 1,5-Naphthyridine Derivatives
Disclaimer: The data in this table is compiled from different research articles and is for illustrative purposes. A direct comparison of potency should be made with caution due to potential variations in experimental protocols.
These findings indicate that the 1,5-naphthyridine scaffold can be effectively utilized to develop novel antibacterial agents, potentially acting through mechanisms distinct from traditional quinolones.
Mechanistic Insights: The Role of the Nitrogen Atom
The position of the nitrogen atom at the 5-position in the 1,5-naphthyridine ring can influence the molecule's interaction with its biological target. For instance, in the context of topoisomerase I inhibition, the nitrogen atoms can act as hydrogen bond acceptors, interacting with key amino acid residues in the enzyme's active site. The altered electronic landscape of the 1,5-naphthyridine ring compared to quinoline can also affect its ability to intercalate into DNA, a common mechanism for topoisomerase I poisons.
Caption: Mechanism of Topoisomerase I inhibition.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds (quinoline and 1,5-naphthyridine analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for cytotoxicity.
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Conclusion
Both quinoline and 1,5-naphthyridine scaffolds are fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The strategic placement of the second nitrogen atom in the 1,5-naphthyridine ring offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of a molecule. While direct comparative data is still emerging, the existing body of research strongly suggests that 1,5-naphthyridine analogs hold significant promise, particularly in the development of next-generation anticancer and antibacterial drugs. Further head-to-head comparative studies of structurally analogous quinoline and 1,5-naphthyridine derivatives are warranted to fully elucidate their structure-activity relationships and guide the rational design of more effective and selective therapeutics.
References
Martín-Encinas, E., Selas, A., Tesauro, C., Rubiales, G., Knudsen, B. R., Palacios, F., & Alonso, C. (2020). Synthesis of novel hybrid quinolino[4,3-b][3][4]naphthyridines and quinolino[4,3-b][3][4]naphthyridin-6(5H)-one derivatives and biological evaluation as topoisomerase I inhibitors and antiproliferatives. European Journal of Medicinal Chemistry, 195, 112292. [Link]
Parhi, A. K., Zhang, Y., Saionz, K. W., Pradhan, P., Kaul, M., Trivedi, K., ... & Lavoie, E. J. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4968-4974. [Link]
Kamal, A., Hussaini, S. M. A., & Ramana, A. V. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Current Medicinal Chemistry, 14(27), 2917-2936. [Link]
Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2694-2703. [Link]
Parhi, A. K., Zhang, Y., Saionz, K. W., Pradhan, P., Kaul, M., Trivedi, K., ... & Lavoie, E. J. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4968-4974. [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & Fathalla, O. A. (2020). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 10(2), 1019-1031. [Link]
El-Sayed, M. A., El-Gaby, M. S., & Ghorab, M. M. (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry, 10, 848933. [Link]
Abdel-Aziem, A., El-Gaby, M. S., & Ghorab, M. M. (2022). Fluoroquinolones and their analogous naphthyridine antibiotics. ResearchGate. [Link]
Wang, H., Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 516. [Link]
Singh, S. B., Fukuda, Y., Miller, K., & Wu, J. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2321-2326. [Link]
El-Sayed, M. A., El-Gaby, M. S., & Ghorab, M. M. (2022). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Journal of Chemical Health Risks, 12(1), 1-10. [Link]
Al-Obaidi, A., Al-Amiery, A. A., & Gaaz, T. S. (2020). Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure and Dynamics, 39(16), 6135-6145. [Link]
Kumar, A., & Singh, R. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1628-S1643. [Link]
Singh, S. B., Miller, K., & Wu, J. (2017). C1–C2-linker substituted 1,5-naphthyridine analogues of oxabicyclooctane-linked NBTIs as broad-spectrum antibacterial agents (part 7). RSC Advances, 7(1), 323-333. [Link]
Sreelakshmi, K. S., & Varghese, E. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]
Wang, Y., Li, Y., Wang, H., & Zhang, Y. (2020). Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(10), 3624-3636. [Link]
Alonso, C., & Palacios, F. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
Khusnutdinova, E. F., & Milstein, D. (2015). Resonance structures of 1,5-naphthyridine and quinoline. ResearchGate. [Link]
A Comparative Guide to HPLC Purity Assay Development for 4-chloro-3-nitro-1,5-naphthyridine
This guide provides an in-depth, comparative analysis of the development of a High-Performance Liquid Chromatography (HPLC) purity assay for the novel heterocyclic compound, 4-chloro-3-nitro-1,5-naphthyridine. As a molec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, comparative analysis of the development of a High-Performance Liquid Chromatography (HPLC) purity assay for the novel heterocyclic compound, 4-chloro-3-nitro-1,5-naphthyridine. As a molecule with a complex aromatic system, a nitro group, and a halogen substituent, it presents unique challenges and opportunities in chromatographic method development. This document eschews a rigid template, instead offering a narrative journey through the logical, science-driven process of creating a robust, specific, and reliable analytical method. The content herein is intended for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the choices and justifications that underpin a high-quality analytical assay.
Introduction: The Analytical Challenge
The compound 4-chloro-3-nitro-1,5-naphthyridine is a heteroaromatic structure with chromophores that make it well-suited for UV detection in HPLC. However, the presence of the electron-withdrawing nitro group and the chloro substituent on the fused naphthyridine ring system can lead to challenging chromatographic behavior, including potential for strong interactions with stationary phases and susceptibility to degradation under certain conditions.
The primary objective of this work is to develop and compare different HPLC approaches to establish a definitive purity assay. This assay must be "stability-indicating," meaning it can separate the intact active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This is a critical requirement mandated by regulatory bodies and detailed in guidelines such as the ICH Q2(R1).[1][2][3][4][5]
Foundational Strategy: A Systematic Approach
A successful HPLC method development strategy is not a matter of chance, but a systematic process of evaluation and optimization. Our approach is multi-faceted, beginning with column and mobile phase screening and culminating in a fine-tuned, validated method.
Caption: Workflow for systematic HPLC purity assay development.
HPLC System: A standard HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and purified water.
Reagents: Formic acid, ammonium acetate.
Step 1: Column and Mobile Phase Screening - A Comparative Approach
The initial and most critical step is the selection of an appropriate stationary phase and mobile phase combination. The goal is to find a system that provides adequate retention and, most importantly, selectivity for the main peak and its potential impurities. We compared three common reversed-phase columns.
Experimental Protocol: Column Screening
Sample Preparation: Prepare a 0.1 mg/mL solution of 4-chloro-3-nitro-1,5-naphthyridine in 50:50 ACN:Water.
HPLC Conditions:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10-90% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: 254 nm (based on UV scans of similar nitroaromatic compounds).[6][7][8]
Injection Volume: 5 µL
Procedure: Inject the sample onto each of the three columns listed in Table 1 and record the chromatograms.
Table 1: Comparison of Stationary Phases for Initial Screening
Stationary Phase
Retention Time (min)
Tailing Factor (Tf)
Theoretical Plates (N)
Rationale & Observations
Standard C18
8.5
1.8
8,500
Provides good hydrophobic retention as expected. However, significant peak tailing suggests secondary interactions, possibly with residual silanols.
Phenyl-Hexyl
7.2
1.2
12,000
Offers alternative selectivity through π-π interactions with the aromatic naphthyridine ring. Peak shape is significantly improved, indicating a reduction in undesirable secondary interactions.
Embedded Polar Group (EPG) C18
6.8
1.1
13,500
The polar-embedded group shields residual silanols, leading to excellent peak symmetry for this potentially basic compound. Good retention is still achieved.
Step 2: Method Optimization - Isocratic vs. Gradient Elution
With a promising column selected, the next step is to optimize the mobile phase composition and elution mode. We compared a simple isocratic method with a more complex gradient method to determine the best approach for resolving the main peak from all potential impurities.
Caption: Comparison of Isocratic and Gradient Elution Modes.
Experimental Protocol: Method Optimization
Isocratic Trial: Based on the screening run, an isocratic mobile phase of 45% Acetonitrile / 55% Water (both with 0.1% Formic Acid) was tested.
Gradient Optimization: The initial 15-minute gradient was sharpened to a 10-minute gradient from 20% to 80% B to improve throughput while maintaining resolution.
System Parameters:
Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Flow Rate: 1.2 mL/min
Column Temperature: 35°C
Detection: PDA scan from 200-400 nm, extraction at 254 nm.
Table 2: Performance Comparison of Isocratic vs. Gradient Elution
Parameter
Isocratic Method (45% ACN)
Optimized Gradient Method
Justification
Run Time
20 min
12 min (including equilibration)
The gradient method significantly reduces the run time, increasing sample throughput.
Resolution (Rs) of Impurities
Poor resolution for early-eluting polar impurities (Rs < 1.5).
Excellent resolution for all observed peaks (Rs > 2.0).
The changing mobile phase strength in the gradient effectively separates compounds with different polarities.
Peak Shape
Main peak is broad.
All peaks are sharp and symmetrical.
The gradient focuses the analyte bands as they travel through the column, resulting in narrower peaks.
Suitability for Stability Studies
Not suitable. Late-eluting degradants may not elute within a reasonable time.
Highly Suitable. Ensures elution of both polar and non-polar degradants.
The Optimized Method and Forced Degradation
The culmination of this development process is a robust, stability-indicating HPLC method. To prove its specificity, forced degradation studies are essential. These studies intentionally stress the drug substance to generate potential degradation products.[9][10][11]
Final Optimized HPLC Purity Method
Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0.0 min: 20% B
8.0 min: 80% B
8.1 min: 20% B
12.0 min: 20% B
Flow Rate: 1.2 mL/min
Column Temperature: 35°C
Detection: PDA, 254 nm
Injection Volume: 5 µL
Diluent: Acetonitrile/Water (50:50)
Protocol for Forced Degradation
Forced degradation studies should be conducted according to ICH Q1A guidelines.[9]
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[12]
Thermal: Solid drug substance at 105°C for 48 hours.
Photolytic: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.[9]
After exposure, samples are diluted and injected into the HPLC system. The method's ability to separate the main 4-chloro-3-nitro-1,5-naphthyridine peak from all generated degradation peaks, with no co-elution (confirmed by PDA peak purity analysis), demonstrates that it is truly stability-indicating.
Conclusion and Recommendations
This guide has comparatively evaluated key decisions in the development of an HPLC purity assay for 4-chloro-3-nitro-1,5-naphthyridine.
Column Selection: A Phenyl-Hexyl stationary phase provided a superior alternative to a standard C18, offering better peak shape and unique selectivity based on π-π interactions.
Elution Mode: A gradient elution method was demonstrated to be vastly superior to an isocratic approach, providing the necessary resolution for a complex mixture of impurities and degradants in a shorter timeframe.
The final optimized gradient method is robust, efficient, and, following successful forced degradation studies, can be considered a validated, stability-indicating method suitable for purity testing in a regulated environment. This systematic, comparative approach ensures the development of a high-quality analytical method grounded in sound scientific principles and compliant with global regulatory expectations.[13][14][15][16]
References
<621> CHROMATOGRAPHY - USP.org.
Understanding the L
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
usp31nf26s1_c621, General Chapters: <621> CHROM
Are You Sure You Understand USP <621>?.
DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTR
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed.
Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration.
Development of SPME-HPLC methodology for detection of nitroexplosives. Semantic Scholar.
Developing HPLC Methods. Sigma-Aldrich.
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
Synthesis of Novel Benzo[b][13][15]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors . MDPI.
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
Forced Degrad
Molecular Recognition Studies on Naphthyridine Deriv
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
Executive Summary: The Scaffold Dilemma In the optimization of heterocyclic pharmacophores, the 1,5-naphthyridine scaffold presents a distinct electronic profile compared to its more common isomers (quinoline or 1,8-naph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Dilemma
In the optimization of heterocyclic pharmacophores, the 1,5-naphthyridine scaffold presents a distinct electronic profile compared to its more common isomers (quinoline or 1,8-naphthyridine). The introduction of a 3-nitro group creates a highly polarized "push-pull" system, essential for specific DNA intercalation and kinase inhibition (e.g., ALK5, PI3K).
This guide objectively compares the crystallographic and physicochemical performance of 3-nitro-1,5-naphthyridine derivatives against their primary structural alternatives: 1,8-naphthyridines and Quinolines . We focus on how the nitrogen positioning and nitro-substitution influence crystal packing, solubility, and binding affinity.
Structural Landscape & Comparative Analysis
The Core Comparison: 1,5- vs. 1,8-Naphthyridines
The choice between a 1,5- and 1,8-isomer fundamentally alters the hydrogen bonding landscape (supramolecular synthons) available in the crystal lattice and the protein binding pocket.
Feature
3-Nitro-1,5-Naphthyridine (Subject)
3-Nitro-1,8-Naphthyridine (Alternative)
Quinoline Analog (Baseline)
Electronic Character
-deficient (Electron poor). High dipole moment due to opposing N-vectors.
-deficient. N-lone pairs are parallel, creating a specific chelating pocket.
Moderately -deficient. Benzenoid ring retains aromaticity.
H-Bond Potential
Divergent Acceptors: N1 and N5 are on opposite sides. Promotes linear chain or sheet formation.
Convergent Acceptors: N1 and N8 can chelate a single donor (e.g., protonated amine).
Single Acceptor (N1). Weaker directional control.
Crystal Packing
Planar/Slip-Stacked: Tendency for - stacking with offset due to nitro-group repulsion.
Dimeric/Herringbone: Often forms H-bonded dimers (N1...H-N8 interactions if amino substituted).
Higher Lipophilicity (LogP ~1.5 vs 1.1 for 1,5-isomer).
High Lipophilicity. Often requires solubilizing groups.
Melting Point
Moderate (Typically 150-200°C for amino-derivatives).
High (>200°C). Indicates stronger lattice energy/intermolecular forces.
Variable, generally lower than naphthyridines.
Critical Insight: The 1,8-naphthyridine scaffold is often preferred for DNA binding because its convergent nitrogens mimic the purine/pyrimidine face. However, the 1,5-naphthyridine is superior when the target requires a linear, rod-like geometry or when solubility is a limiting factor in formulation.
The "Nitro" Effect on Crystal Architecture
In 3-nitro-1,5-naphthyridine derivatives (specifically the 4-amino or 4-hydroxy tautomers), the nitro group is not merely a passive substituent; it acts as a structure-directing agent .
Intramolecular H-Bonding: In 4-amino-3-nitro derivatives, a resonance-assisted hydrogen bond (RAHB) forms between the amino
and the nitro . This "locks" the conformation, making the molecule planar and enhancing -stacking capability.
Intermolecular Interactions: The nitro group accepts weak hydrogen bonds (
), often organizing the crystal into centrosymmetric dimers.
Performance Implications in Drug Design
Solubility & Stability
Experimental data suggests that 1,5-naphthyridines offer a "solubility advantage" over quinolines.
Mechanism: The second nitrogen atom in the 1,5-position reduces the global lipophilicity (LogP) and increases the dipole moment, facilitating solvation in aqueous media.
Stability: The 3-nitro group activates the C4 position for nucleophilic aromatic substitution (
). While this is useful for synthesis, it requires careful handling during crystallization to avoid hydrolysis (converting 4-chloro analogs to 4-hydroxy species).
Binding Modes (Docking vs. Crystal Reality)
When docked into kinase pockets (e.g., ALK5), the 1,5-naphthyridine core adopts a distinct binding mode:
1,5-Naphthyridine: N1 often accepts a H-bond from the hinge region backbone, while N5 remains solvent-exposed or interacts with water networks.
1,8-Naphthyridine: Often binds via a bidentate motif, which can be too rigid for certain flexible pockets.
Experimental Protocol: Crystal Structure Analysis
To rigorously analyze these structures, a self-validating workflow is required. This protocol assumes the synthesis of 4-amino-3-nitro-1,5-naphthyridine as the target analyte.
Phase 1: High-Quality Crystallization
Objective: Obtain single crystals suitable for XRD (>0.1 mm in smallest dimension).
Solvent Selection: Prepare a solubility screen using Ethanol/DMF (3:1) and Acetonitrile .
Why? The nitro group increases polarity; pure non-polar solvents (hexane) will precipitate amorphous powder.
Slow Evaporation Method:
Dissolve 20 mg of the derivative in 2 mL of warm Ethanol/DMF.
Filter through a 0.45
m PTFE syringe filter into a clean vial (removes nucleation sites).
Cover with Parafilm and poke 3-5 small holes.
Store at 4°C in a vibration-free environment.
Validation: Check for birefringence under a polarizing microscope. True crystals will extinguish light upon rotation; amorphous solids will not.
Phase 2: Data Collection & Refinement
Objective: Solve the phase problem and refine the structure to
.
Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil. Cool to 100 K immediately (reduces thermal vibration of the nitro group).
Collection: Collect a full sphere of data (Mo
or Cu ).
Note: Nitro groups often exhibit rotational disorder. Collect high-redundancy data to resolve this.
Refinement Strategy (SHELXL/OLEX2):
Locate the heavy atoms (Naphthyridine core) first.
Locate the Nitro group oxygens. If electron density is smeared, apply a split-site model (PART 1 / PART 2) with occupancy refinement.
Crucial Step: Locate the Amino H-atoms from the difference Fourier map (
). Do not calculate them geometrically if investigating H-bonding networks.
Visualizing the Workflow
The following diagram outlines the logical flow from molecular design to structural validation, highlighting the decision points between 1,5- and 1,8-isomers.
Caption: Workflow for the structural determination and optimization of naphthyridine derivatives.
References
Structural Diversity in Naphthyridines:
Litvic, M., et al. "Synthesis and properties of 1,5-naphthyridine derivatives." Heterocycles, 2020.[1][2]
Context: Provides the baseline physicochemical properties (LogP, synthesis) for the 1,5-scaffold.
Isomer Comparison (1,5 vs 1,8):
Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 2004.[3]
Context: Experimental data comparing binding modes and crystal structures of 1,5-naphthyridines in kinase pockets.
Hydrogen Bonding Patterns:
Mishra, R., et al. "Hydrogen-bond-driven dimers of naphthyridine derivatives." Organic & Biomolecular Chemistry, 2021.
Context: Details the specific H-bonding motifs (D-A-D) relevant to nitro-amino substituted naphthyridines.
Crystallographic Data Standards:
Cambridge Crystallographic Data Centre (CCDC).[4] "Search for Naphthyridine Structures."
Context: The authoritative repository for verifying unit cell parameters of specific derivatives.
Executive Summary: The "Stop" Protocol Do not dispose of 4-chloro-3-nitro-1,5-naphthyridine in general organic waste streams without characterization. [1] This compound represents a specific class of activated heteroarom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Stop" Protocol
Do not dispose of 4-chloro-3-nitro-1,5-naphthyridine in general organic waste streams without characterization. [1]
This compound represents a specific class of activated heteroaromatic electrophiles .[1] Unlike standard organic waste, it possesses a "labile" chlorine atom activated by a nitro group.[1] If mixed with nucleophilic waste (e.g., waste streams containing amines, hydroxides, or thiols), it can undergo a rapid, exothermic Nucleophilic Aromatic Substitution (
), leading to waste drum pressurization or thermal runaway.[1]
Immediate Action Plan:
Segregate: Isolate from all basic/nucleophilic waste.[1]
Label: Mark as "Halogenated – High Reactivity – Toxic."[1]
Container: Use high-density polyethylene (HDPE) or glass; avoid metal containers if moisture is present (acid generation risk).[1]
Hazard Characterization & Scientific Logic
To ensure safety, we must understand the causality of the hazard. This is not just "toxic waste"; it is a chemical spring loaded to react.[1]
The Mechanistic Hazard (
Reactivity)
The 1,5-naphthyridine ring is electron-deficient due to the two nitrogen atoms.[1] The addition of a nitro group (
) at the 3-position further withdraws electron density from the ring.[1] This makes the carbon-chlorine bond at the 4-position exceptionally susceptible to attack by nucleophiles.[1]
The Risk: In a commingled waste drum, common solvents like methanol or waste reagents like piperidine/morpholine act as nucleophiles.[1]
The Reaction: The nucleophile attacks the C4 position, displacing the chloride ion.[1] This reaction releases heat (exothermic) and hydrochloric acid (HCl).[1]
The Consequence: In a closed waste container, this leads to temperature spikes and pressure buildup from volatilized solvents.[1]
Before moving the material to the waste area, ensure it is stable.[1]
Quenching (Only if in Reaction Mixture):
If the compound is unreacted in a reaction mixture, do not quench with strong base (NaOH/KOH).[1] This will trigger the exotherm described above.
Correct Procedure: Dilute with a non-nucleophilic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with a mild buffer (pH 4-6) to remove trace nucleophiles before disposal.[1]
Solid Waste Packaging:
Place the solid substance in a clear, sealable bag (Zip-lock type).[1]
Place this bag inside a secondary screw-top jar (polypropylene or glass).
Why? This "double containment" prevents dust generation and accidental contact with incompatible liquids in the satellite accumulation area.[1]
Phase 2: Waste Stream Selection
Use the following decision matrix to determine the correct waste stream.
Figure 1: Decision logic for assigning waste streams. Note the critical check for amines/bases to prevent exothermic reactions.
In the United States, this compound falls under Resource Conservation and Recovery Act (RCRA) regulations.[1]
Characteristic Waste: It is not explicitly P-listed or U-listed by CAS number, but it exhibits characteristics of Reactivity (D003) and Toxicity .[1]
Halogenated Solvents: If dissolved in DCM or Chloroform, the entire mixture is an F-listed waste (F002) .[1]
Disposal Method: The only acceptable final disposal method is High-Temperature Incineration with scrubbers for NOx and HCl gases.[1] Do not landfill.[1]
References
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for 4-chloro-3-nitro-1,5-naphthyridine analogs. Retrieved from [1]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Mechanism.[1][5][6][7] Retrieved from
U.S. Environmental Protection Agency (EPA). (2024).[1][8] RCRA Hazardous Waste Identification. Retrieved from
Fisher Scientific. (2025).[1] Chemical Resistance and Compatibility Guides. Retrieved from
Personal protective equipment for handling 4-chloro-3-nitro-1,5-naphthyridine
Executive Safety Summary Bottom Line Up Front (BLUF): 4-chloro-3-nitro-1,5-naphthyridine (CAS: 85967-19-7) is a high-potency electrophilic scaffold.[1] While GHS classifications label it as "Irritant/Harmful," its struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Bottom Line Up Front (BLUF): 4-chloro-3-nitro-1,5-naphthyridine (CAS: 85967-19-7) is a high-potency electrophilic scaffold.[1] While GHS classifications label it as "Irritant/Harmful," its structural motifs—a reactive chloro-heterocycle coupled with a nitro group—mandate that you handle it as a Category 3 Potent Compound (OEB 3) .[1]
Critical Hazards:
Sensitization & Corrosivity: The C4-chloro position is highly activated for Nucleophilic Aromatic Substitution (
).[1] It will rapidly alkylate biological nucleophiles (proteins/DNA) upon contact with mucous membranes or moist skin, leading to severe dermatitis or irreversible eye damage.[1]
Systemic Toxicity: As a naphthyridine derivative, it possesses inherent bioactivity (kinase inhibition potential).[1] Treat all dusts as physiologically active.[1]
Energetic Potential: The nitro group on an electron-deficient ring suggests thermal instability.[1] Avoid aggressive grinding or heating the dry solid above 100°C.[1]
Hazard Characterization & PPE Strategy
The choice of PPE is dictated by the molecule's "Structure-Activity Relationship" (SAR).[1] We do not rely solely on generic SDS data; we rely on chemical logic.[1]
The PPE Selection Matrix
Protection Zone
Hazard Driver
Recommended PPE Specification
Scientific Rationale
Ocular
Reactive Chloro Group Hydrolyzes to HCl on moist eye tissue; irreversible corneal opacity risk.[1]
Chemical Splash Goggles (Indirect Vent).Prohibited: Standard safety glasses.[1]
Impact protection is insufficient.[1] You need a gas-tight seal to prevent dust/vapor entry.
Dust Adhesion Static-charged powder clings to fabrics.
Tyvek® Lab Coat (Disposable) with elastic cuffs.
Cotton coats trap dust in fibers, creating a secondary exposure source in common areas (cafeteria/office).[1]
Operational Protocols: From Storage to Synthesis
Safety is not just what you wear; it is how you move.[1] Follow this self-validating workflow.
Phase A: Weighing & Solid Handling (High Risk)
The primary risk vector is airborne dust generation due to static electricity.
Engineering Setup: Work strictly inside a certified chemical fume hood.[1]
Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder.[1] Nitro-heterocycles are static magnets; "flying powder" is a common exposure route.
Technique:
Place a disposable absorbent mat (pig mat) in the hood.[1]
Tare the vial before opening the stock container.
Do not use a spatula to scrape the last milligram; wash the weighing boat into the reaction vessel with your solvent to ensure 100% transfer and 0% dust release.[1]
Phase B: Solubilization & Reaction (Medium Risk)
Once in solution, the risk shifts from inhalation to splash/absorption.[1]
Solvent Choice: If using DMSO or DMF, be hyper-vigilant.[1] These solvents are "transdermal shuttles" and will carry the toxic naphthyridine through intact skin instantly.[1]
Vessel Management:
Use positive pressure (Nitrogen/Argon balloon) to prevent moisture ingress, which hydrolyzes the chloro-group to the inactive (but corrosive) hydroxy-impurity.[1]
Label all flasks clearly: "TOXIC + REACTIVE."
Phase C: Cleanup & Decontamination
The "Invisible Hazard" phase.
Quenching: Treat all glassware with a dilute nucleophile (e.g., 10% aqueous sodium hydroxide or ethanolamine) to chemically deactivate the electrophilic chloro-group before washing.[1]
Doffing Sequence (Critical):
Wash outer gloves with soap/water while still wearing them.
Peel outer gloves off, turning them inside out.[1]
Consult a physician; mention "Potential sensitizing alkylating agent."[1]
Disposal Specifications
Waste Stream: Segregate into "Halogenated Organic Waste."
Do Not Mix: Do not mix with strong oxidizers (peroxides) due to the nitro group.[1]
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic hydrolysis is suspected.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735781, 4-Chloro-3-nitropyridine (Analogous Hazard Data). Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: Nitro-substituted Heterocycles. Retrieved from [Link][1]